Product packaging for 2,5-Dimethylbenzyl chloride(Cat. No.:CAS No. 824-45-3)

2,5-Dimethylbenzyl chloride

Cat. No.: B146676
CAS No.: 824-45-3
M. Wt: 154.63 g/mol
InChI Key: PECXPZGFZFGDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethylbenzyl chloride undergoes low-temperature Friedel-Crafts step-growth polymerization reaction. It has been studied for the effect of reaction conditions on polymer molecular weight, linearity, glass transition temperature, and crystalline properties.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl B146676 2,5-Dimethylbenzyl chloride CAS No. 824-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECXPZGFZFGDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061177
Record name 2-Chloromethyl-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-45-3
Record name 2,5-Dimethylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylbenzyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloromethyl-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloromethyl-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,5-Dimethylbenzyl Chloride from p-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylbenzyl chloride, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients. The primary synthetic route detailed is the chloromethylation of p-xylene, a cost-effective and scalable process. This document outlines the underlying reaction mechanism, presents various experimental protocols, and summarizes quantitative data to allow for procedural comparison. Furthermore, visual diagrams of the reaction pathway and a general experimental workflow are provided to facilitate a deeper understanding of the synthesis.

Introduction

This compound, also known as 1-(chloromethyl)-2,5-dimethylbenzene, is a versatile organic compound widely utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a substituted aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. One notable application is in the synthesis of Spirotetramat, a potent insecticide.[1] The straightforward synthesis of this compound from the readily available starting material p-xylene makes it an economically attractive intermediate for industrial-scale production.

The most common and direct method for the synthesis of this compound is the Blanc chloromethylation reaction of p-xylene.[2] This electrophilic aromatic substitution reaction involves the treatment of p-xylene with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.

Reaction Mechanism and Signaling Pathway

The chloromethylation of p-xylene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of formaldehyde with a proton source (concentrated HCl) and a Lewis acid catalyst, such as zinc chloride. This generates a highly electrophilic species, likely a chloromethyl cation or a related complex. The electron-rich p-xylene ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion). Subsequent deprotonation of the arenium ion restores the aromaticity of the ring, yielding the final product, this compound.

Reaction_Pathway Reaction Pathway for the Chloromethylation of p-Xylene cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product p_xylene p-Xylene arenium_ion Arenium Ion (Resonance Stabilized) p_xylene->arenium_ion Nucleophilic Attack formaldehyde Formaldehyde (CH₂O) electrophile Electrophile [CH₂Cl]⁺ formaldehyde->electrophile Activation hcl Hydrogen Chloride (HCl) hcl->electrophile zncl2 Zinc Chloride (ZnCl₂) zncl2->electrophile electrophile->arenium_ion product 2,5-Dimethylbenzyl chloride arenium_ion->product Deprotonation

Caption: Reaction pathway for the chloromethylation of p-xylene.

Experimental Protocols

Several protocols for the chloromethylation of p-xylene have been reported, with variations in the source of formaldehyde, catalyst, reaction temperature, and duration. Below are detailed methodologies from notable sources.

Protocol 1: Using Formalin and Hydrochloric Acid

This classic procedure utilizes an aqueous solution of formaldehyde (formalin) and concentrated hydrochloric acid.

Materials:

  • p-Xylene

  • 37% Formalin (aqueous formaldehyde solution)

  • Concentrated Hydrochloric Acid

  • Hydrogen Chloride gas (optional)

  • Ether

  • Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, combine one mole of p-xylene with an equal weight of 37% formalin (approximately 1.3 moles of formaldehyde).

  • Add five times the weight of p-xylene of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • For improved yields, introduce a stream of hydrogen chloride gas into the reaction mixture throughout the reaction period.

  • Maintain the reaction at 60-70°C for 7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers and dry over a suitable drying agent.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.[3]

Protocol 2: Using Paraformaldehyde and a Phase Transfer Catalyst

This method employs paraformaldehyde as the source of formaldehyde and a phase transfer catalyst to enhance the reaction rate.

Materials:

  • p-Xylene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (37%)

  • Benzyltriethylammonium chloride (or other suitable phase transfer catalyst)

Procedure:

  • To a 3L four-necked flask equipped with a condenser, thermometer, and dropping funnel, add 541 g (5.1 mol) of p-xylene, 1830 g (18.6 mol) of 37% concentrated hydrochloric acid, and 11.4 g (0.05 mol) of benzyltriethylammonium chloride.[1]

  • Heat the mixture to 50°C while stirring.

  • Slowly add 317.5 g (4.02 mol) of a 37-40% formaldehyde aqueous solution.

  • After the addition is complete, raise the temperature to 80°C and maintain for a specified reaction time.

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • The resulting p-xylene solution containing this compound can be used directly in subsequent reactions or purified.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound.

Table 1: Reactant Molar Ratios

p-Xylene (mol)Formaldehyde (mol)Hydrochloric Acid (mol)Catalyst (mol)Reference
11.3--[3]
10.1 - 1.01 - 10-[1]
5.14.0218.60.05 (Benzyltriethylammonium chloride)[1]
0.60.6--[4]

Table 2: Reaction Conditions and Yields

Temperature (°C)Time (h)CatalystYield (%)Purity (%)Reference
60-707None specified--[3]
80-Benzyltriethylammonium chloride>75 (overall for a four-step synthesis)>99.0 (final product)[1]
1008Zinc Chloride92.399.3[4]
1408Zinc Chloride92.399.3[4]
10012Zinc Chloride92.399.3[4]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow General Experimental Workflow for the Synthesis of this compound start Start reactants Charge Reactor with: - p-Xylene - Formaldehyde Source - Hydrochloric Acid - Catalyst (optional) start->reactants reaction Heat and Stir at Specified Temperature and Time reactants->reaction workup Reaction Work-up: - Cool Mixture - Phase Separation reaction->workup extraction Solvent Extraction (e.g., with Ether) workup->extraction drying Drying of Organic Phase (e.g., with MgSO₄) extraction->drying purification Purification: - Solvent Removal - Vacuum Distillation drying->purification analysis Product Analysis (e.g., GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Side Reactions and Purification

A common side reaction in chloromethylation is the formation of diarylmethane derivatives through the subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. In the case of p-xylene, this can lead to the formation of bis(2,5-dimethylphenyl)methane. Over-chloromethylation can also occur, leading to the formation of dichloromethylated products. The choice of catalyst and reaction conditions can influence the extent of these side reactions. For instance, strong Lewis acids like aluminum chloride may promote the formation of diarylmethane byproducts.[3]

Purification of this compound is typically achieved by vacuum distillation. This method is effective in separating the desired product from unreacted starting materials, higher boiling point side products, and non-volatile impurities. The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • p-Xylene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Formaldehyde: A known carcinogen and toxic by inhalation and ingestion.

  • Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns.

  • Hydrogen Chloride Gas: Toxic and corrosive.

  • This compound: A lachrymator and should be handled with care.

It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and to follow all institutional safety guidelines.

References

Physical and chemical properties of 2,5-Dimethylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dimethylbenzyl chloride. The information is intended to support researchers, scientists, and professionals in drug development and other scientific endeavors who may be working with this compound. This document presents key data in a structured format, details relevant experimental protocols, and provides visualizations to clarify complex processes.

Compound Identification and Physical Properties

This compound, also known as 1-(chloromethyl)-2,5-dimethylbenzene, is an aromatic organic compound. It is a colorless liquid with a pungent odor.[1] The fundamental identification and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

IdentifierValue
CAS Number 824-45-3[2]
EC Number 212-529-6[2]
MDL Number MFCD00000902[2]
InChI 1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3[2]
InChIKey PECXPZGFZFGDRD-UHFFFAOYSA-N[2]
SMILES Cc1ccc(C)c(CCl)c1[2]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₁Cl[2]
Molecular Weight 154.64 g/mol [2]
Appearance Colorless, clear liquid[1]
Odor Pungent[1]
Boiling Point 221-226 °C (lit.)[2][3]
Density 1.046 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.537 (lit.)[2][3]
Flash Point 66 °C (150.8 °F) - closed cup[2]

Chemical Reactivity and Stability

This compound is a reactive compound commonly used as an intermediate in organic synthesis.[1] Its reactivity is primarily centered around the benzylic chloride functional group.

It is known to undergo low-temperature Friedel-Crafts step-growth polymerization reactions.[2] The reaction conditions for such polymerizations can influence the molecular weight, linearity, glass transition temperature, and crystalline properties of the resulting polymer.[2]

The compound is stable under normal conditions. However, it is incompatible with bases, alcohols, amines, and metals.[2] Exposure to moist air or water should be avoided. It should be kept away from open flames, hot surfaces, and sources of ignition. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the chloromethylation of p-xylene. A representative experimental protocol is detailed below.

Chloromethylation of p-Xylene [4]

  • Materials:

    • p-xylene

    • Concentrated hydrochloric acid (37%)

    • Formaldehyde solution (37-40%)

    • Benzyltriethylammonium chloride (catalyst)

  • Procedure:

    • To a 500 mL four-necked flask equipped with a condenser, thermometer, and dropping funnel, add 54 g (0.5 mol) of p-xylene, 200 g (2.0 mol) of 37% concentrated hydrochloric acid, and 2.3 g (0.01 mol) of benzyltriethylammonium chloride.[4]

    • Heat the mixture to 50 °C with stirring.[4]

    • Add 35 g (0.4 mol) of a 37-40% formaldehyde aqueous solution dropwise.[4]

    • After the addition is complete, raise the temperature to 80 °C and maintain the reaction for 8 hours.[4]

    • Cool the reaction mixture to below 50 °C.[4]

    • Separate the organic layer and wash it with water until neutral. The resulting p-xylene solution of this compound can be used directly in subsequent reactions or purified.[4]

G cluster_synthesis Synthesis of this compound p_xylene p-Xylene reaction_mixture Reaction Mixture p_xylene->reaction_mixture hcl Conc. HCl hcl->reaction_mixture formaldehyde Formaldehyde formaldehyde->reaction_mixture catalyst Catalyst catalyst->reaction_mixture heating Heat to 80°C (8 hours) reaction_mixture->heating workup Cooling & Workup heating->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Purification

Crude this compound can be purified by washing followed by vacuum distillation. This procedure is effective at removing acidic impurities and water.[5]

  • Procedure:

    • Transfer the crude this compound to a separatory funnel.

    • Wash with an equal volume of 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel to release any evolved CO₂. Shake vigorously for 2-3 minutes.[5]

    • Separate the layers and discard the aqueous layer.

    • Wash the organic layer with deionized water, followed by a wash with brine.[5]

    • Transfer the organic layer to a clean, dry flask and dry over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[5]

    • Filter the dried solution into a round-bottom flask suitable for distillation.

    • Perform vacuum distillation, collecting the fraction at the appropriate boiling point for the applied pressure.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of typical spectroscopic data.

Table 3: Spectroscopic Data Summary

TechniqueData
¹H NMR Data available in various databases. A general procedure for acquiring NMR spectra involves dissolving the sample in a deuterated solvent, such as CDCl₃, and analyzing on a spectrometer (e.g., 300 or 500 MHz).[6]
¹³C NMR Spectral data is available, often acquired in CDCl₃.[7][8]
Infrared (IR) IR spectra can be obtained using techniques such as ATR-Neat.[9][10]
Mass Spectrometry (MS) Electron ionization (EI) mass spectra are available. The molecular ion peak and fragmentation pattern are key for identification.[11][12]

Reactivity Profile and Applications

This compound is a valuable building block in organic synthesis. Its primary application lies in its use as an electrophile in Friedel-Crafts alkylation reactions to introduce the 2,5-dimethylbenzyl group onto aromatic rings.[13][14]

Friedel-Crafts Alkylation

In a typical Friedel-Crafts alkylation, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13] The reaction proceeds through the formation of a benzyl carbocation, which then undergoes electrophilic aromatic substitution.[13][14]

G cluster_reactivity Friedel-Crafts Alkylation Reactivity reactant1 This compound intermediate Carbocation Intermediate reactant1->intermediate + Catalyst reactant2 Aromatic Compound reactant2->intermediate Electrophilic Attack catalyst Lewis Acid (e.g., AlCl₃) product Alkylated Aromatic Product intermediate->product Deprotonation

Caption: Generalized scheme for Friedel-Crafts alkylation.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.

In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Do not induce vomiting if swallowed.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,5-Dimethylbenzyl chloride (CAS No: 824-45-3). It details the physicochemical properties, spectroscopic data, and experimental protocols relevant to its synthesis and identification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile chemical intermediate.

Introduction

This compound, with the chemical formula C₉H₁₁Cl, is an aromatic organic compound.[1][2][3] It is a substituted toluene derivative where the benzene ring is functionalized with two methyl groups at positions 2 and 5, and a chloromethyl group at position 1. This compound is typically a clear, colorless to pale yellow liquid with a pungent odor.[1][4] Due to its reactive benzylic chloride group, it serves as a crucial building block in various organic syntheses.[1][4] It is particularly noted for its application in Friedel-Crafts reactions and the synthesis of polymers, pharmaceuticals, and agrochemicals.[4][5][6]

Structural Analysis and Identification

The unique structure of this compound dictates its chemical reactivity and physical properties. Accurate identification is paramount for its effective use in synthesis.

Chemical Structure

The molecular structure consists of a benzene ring substituted with two methyl groups and one chloromethyl group.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification, a set of standardized chemical identifiers is used.

IdentifierValue
CAS Number 824-45-3[6][7][8]
Molecular Formula C₉H₁₁Cl[1][2][3]
Molecular Weight 154.64 g/mol [2][3][9]
IUPAC Name 2-(chloromethyl)-1,4-dimethylbenzene[8][10]
InChI 1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3[5][6][9]
InChIKey PECXPZGFZFGDRD-UHFFFAOYSA-N[5][6][9]
SMILES Cc1ccc(C)c(CCl)c1[6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[1][4]
Odor Pungent, chlorine-like[1]
Boiling Point 221-226 °C[6]
Density 1.046 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.537[6]
Flash Point 66 °C (150.8 °F) - closed cup[6]
Solubility Insoluble in water; soluble in organic solvents[4]

Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

    • Aromatic Protons (3H): Signals are expected in the range of δ 7.0-7.3 ppm. Due to the substitution pattern, these would appear as complex multiplets or distinct singlets and doublets.

    • Benzylic Protons (-CH₂Cl, 2H): A sharp singlet is expected around δ 4.5-4.7 ppm.

    • Methyl Protons (-CH₃, 6H): Two distinct singlets are expected around δ 2.2-2.4 ppm for the two non-equivalent methyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms.

    Carbon Atom Expected Chemical Shift (δ, ppm)
    Quaternary Aromatic Carbons 135-140
    CH Aromatic Carbons 128-132
    Benzylic Carbon (-CH₂Cl) 45-50

    | Methyl Carbons (-CH₃) | 18-22 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Functional Group Vibration Wavenumber (cm⁻¹)
C-H (Aromatic) Stretching 3000-3100
C-H (Alkyl) Stretching 2850-3000[2]
C=C (Aromatic) Stretching 1450-1600
C-H (Alkyl) Bending 1375-1450[2]

| C-Cl | Stretching | 600-800[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Ion m/z Value Description
[M]⁺ 154/156 Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio)
[M-Cl]⁺ 119 Loss of a chlorine radical (often the base peak)

| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of benzyl compounds |

Experimental Protocols

Synthesis: Chloromethylation of p-Xylene

A common method for synthesizing this compound is the Blanc chloromethylation of p-xylene.[7] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification p_xylene p-Xylene reaction_mix Mix and Heat (e.g., 60-80°C) p_xylene->reaction_mix reagents Paraformaldehyde, Concentrated HCl reagents->reaction_mix catalyst Catalyst (e.g., ZnCl₂) catalyst->reaction_mix phase_sep Phase Separation reaction_mix->phase_sep wash Wash Organic Layer (H₂O, NaHCO₃, Brine) phase_sep->wash dry Dry (e.g., MgSO₄) wash->dry distill Vacuum Distillation dry->distill product 2,5-Dimethylbenzyl Chloride distill->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Charging the Reactor: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet is charged with p-xylene, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).[7]

  • Reaction: Concentrated hydrochloric acid is added slowly to the stirred mixture.[7] The reaction is then heated (typically to 60-80°C) and stirred for several hours until completion, which can be monitored by Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

  • Purification: The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Workflow

A standard workflow is employed to confirm the identity and purity of the synthesized product.

G cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Product (Crude) purification Purification (e.g., Distillation) synthesis->purification ftir FT-IR purification->ftir nmr ¹H and ¹³C NMR purification->nmr ms GC-MS purification->ms data_analysis Data Analysis and Structural Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis final_product Characterized This compound data_analysis->final_product

Caption: Workflow for the characterization of this compound.

Reactivity and Applications

This compound is a versatile reagent in organic chemistry primarily due to the reactivity of the benzylic chloride. It readily undergoes nucleophilic substitution reactions.

G start This compound C₉H₁₁Cl product Substituted Product C₉H₁₁Nu start->product Sₙ reaction nucleophile Nucleophile (Nu⁻) nucleophile->product chloride Chloride Ion (Cl⁻)

Caption: General nucleophilic substitution pathway.

Its primary applications include:

  • Polymer Chemistry: It is used in Friedel-Crafts step-growth polymerization reactions.[5][6]

  • Intermediate Synthesis: It serves as a key intermediate in the production of more complex molecules, including active pharmaceutical ingredients (APIs) and pesticides.

Conclusion

This guide has provided a detailed technical overview of this compound, covering its structural analysis, physicochemical properties, spectroscopic characterization, and synthetic protocols. The data and diagrams presented herein are intended to equip researchers and professionals with the necessary information for the confident identification and application of this important chemical compound in their work.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,5-Dimethylbenzyl chloride, a key intermediate in various chemical syntheses. The document details the seminal synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of chloromethylation reactions of aromatic compounds. The primary method for its synthesis, the Blanc chloromethylation , was first reported by the French chemist Gustave Louis Blanc in 1923.[1][2] This reaction provided a direct and efficient means to introduce a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1][3]

Prior to Blanc's work, the synthesis of benzyl chlorides primarily involved the direct chlorination of toluenes or the conversion of benzyl alcohols.[4] The Blanc reaction, however, offered a more versatile approach for a wider range of aromatic substrates, including p-xylene, the precursor to this compound. This discovery was a significant advancement in synthetic organic chemistry, opening up new pathways for the functionalization of aromatic compounds.[5]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acidic conditions protonate formaldehyde, making it a potent electrophile that is then attacked by the electron-rich aromatic ring of p-xylene. The resulting benzyl alcohol is subsequently converted to the corresponding chloride.[1][3] The formation of diarylmethane derivatives is a common side reaction.[1] A significant safety concern with the traditional Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1]

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[6] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
Boiling Point 221-226 °C (lit.)[7]
Density 1.046 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.537 (lit.)
Flash Point 66 °C (150.8 °F) - closed cup
CAS Number 824-45-3[7][8]

Historical Synthesis Methods

The primary historical method for the synthesis of this compound is the Blanc chloromethylation of p-xylene.

Blanc Chloromethylation of p-Xylene

This reaction introduces a chloromethyl group onto the p-xylene ring.

Reaction Scheme:

blanc_chloromethylation p_xylene p-Xylene product This compound p_xylene->product Chloromethylation reagents + CH₂O + HCl reagents->p_xylene catalyst ZnCl₂ catalyst->p_xylene

Caption: Blanc Chloromethylation of p-Xylene.

Experimental Protocol (Adapted from historical descriptions and modern variations): [9][10]

Materials:

  • p-Xylene

  • Paraformaldehyde or Formalin (37-40% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube, a mixture of p-xylene and anhydrous zinc chloride is prepared.

  • The mixture is heated, typically to around 60°C.

  • A stream of hydrogen chloride gas is passed through the reaction mixture while paraformaldehyde or formalin is added portion-wise.

  • The reaction is maintained at the elevated temperature with continuous stirring until the absorption of hydrogen chloride ceases.

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with water and a dilute sodium carbonate solution to neutralize any remaining acid.

  • The washed organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

  • The crude this compound is then purified by vacuum distillation.

Quantitative Data from Modern Adaptations:

ParameterValueReference
Reactant Ratio (p-xylene:formaldehyde) 1.2 mol : 0.6 mol[9]
Catalyst Concentrated Hydrochloric Acid[9]
Reaction Temperature 100 °C[9]
Reaction Time 8 hours[9]
Pressure 1 bar[9]
Yield 91.3%[9]
Purity 99.2%[9]

Synthetic Utility and Reaction Pathways

This compound is a versatile intermediate in organic synthesis. Its primary reactivity stems from the labile benzylic chloride, which can be readily displaced by various nucleophiles.

Conversion to 2,5-Dimethylphenylacetonitrile

A common subsequent reaction is the conversion to 2,5-dimethylphenylacetonitrile, a precursor for pharmaceuticals and other fine chemicals.[11]

Reaction Workflow:

synthesis_workflow start This compound in p-xylene solution cyanation Cyanation Reaction (NaCN/KCN, Catalyst) start->cyanation Step 1 hydrolysis Hydrolysis (Acidic conditions) cyanation->hydrolysis Step 2 (2,5-Dimethylbenzyl acetonitrile) acyl_chlorination Acyl Chlorination hydrolysis->acyl_chlorination Step 3 (2,5-Dimethylphenylacetic acid) product 2,5-Dimethylphenylacetyl chloride acyl_chlorination->product Step 4

Caption: Synthetic workflow from this compound.

Experimental Protocol for Cyanation (Adapted from CN111072470A): [11]

Materials:

  • p-Xylene solution of this compound

  • Sodium cyanide or Potassium cyanide aqueous solution (10-50%)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • The p-xylene solution containing this compound is charged into a reaction vessel.

  • The phase-transfer catalyst and the aqueous solution of sodium or potassium cyanide are added.

  • The mixture is heated with stirring to a temperature between 60-65°C.

  • The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.

  • After completion, the organic layer is separated, washed to neutrality, and can be used directly in the next synthetic step.

Conclusion

The synthesis of this compound is a classic example of electrophilic aromatic substitution, with its historical roots firmly planted in the development of the Blanc chloromethylation reaction. This versatile chemical intermediate continues to be relevant in modern organic synthesis, particularly in the preparation of agrochemicals and pharmaceutical precursors. Understanding its historical synthesis provides valuable context for the evolution of synthetic methodologies and highlights the enduring importance of fundamental organic reactions. The development of modern, safer, and more efficient protocols continues to be an area of active research.

References

An In-depth Technical Guide on the Thermochemical Data for 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2,5-Dimethylbenzyl chloride. A thorough search of publicly available scientific literature and databases has revealed a lack of specific experimental data for the enthalpy of formation and other thermochemical properties of this compound.

While quantitative data for this compound is not available, this guide provides a comprehensive overview of the standard experimental methodologies employed for the determination of thermochemical data for related organochlorine compounds. The protocols detailed below are based on established calorimetric techniques and are intended to serve as a reference for researchers who may wish to undertake such measurements.

Thermochemical Data for this compound

A structured search for the thermochemical data of this compound (CAS No. 824-45-3) did not yield any experimentally determined values for properties such as the enthalpy of formation (ΔHf°), enthalpy of combustion (ΔHc°), or Gibbs free energy of formation (ΔGf°). The following table summarizes the absence of this data.

Thermochemical PropertySymbolValue (kJ/mol)State
Standard Enthalpy of Formation (gas)ΔHf°(g)Not AvailableGas
Standard Enthalpy of Formation (liquid)ΔHf°(l)Not AvailableLiquid
Standard Enthalpy of CombustionΔHc°Not AvailableLiquid
Standard Gibbs Free Energy of FormationΔGf°Not AvailableLiquid

Experimental Protocols for the Determination of Thermochemical Data of Organochlorine Compounds

The primary method for determining the standard enthalpy of formation of organic compounds is through combustion calorimetry. For organochlorine compounds, this technique requires special considerations to ensure complete combustion and to account for the formation of mixed chlorine products. The following is a generalized experimental protocol for determining the enthalpy of combustion of a liquid organochlorine compound like this compound using a static-bomb calorimeter.

2.1. Principle

A precisely weighed sample of the organochlorine compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be calculated. To handle the formation of free chlorine and hydrochloric acid, a reducing agent is typically added to the bomb to convert all chlorine species into a single, analyzable form (chloride ions).

2.2. Apparatus

  • Isoperibol Combustion Calorimeter: This type of calorimeter features a constant-temperature jacket surrounding the calorimeter proper. This allows for the precise measurement of heat exchange between the calorimeter and its surroundings.

  • Combustion Bomb: A high-pressure vessel, typically made of stainless steel, capable of withstanding pressures of up to 40 atm. For corrosive products like those from organochlorine combustion, a platinum or tantalum lining is often used.

  • Platinum Crucible: To hold the liquid sample.

  • Firing System: To ignite the sample using a fuse wire.

  • Temperature Measurement System: A high-precision thermometer (e.g., a platinum resistance thermometer) with a resolution of at least 0.001°C.

  • Analytical Balance: With a precision of at least 0.01 mg.

2.3. Materials

  • Oxygen: High purity (99.995% or better).

  • Fuse Wire: Typically platinum or a base metal alloy with a known heat of combustion.

  • Reducing Solution: An aqueous solution of a reducing agent such as arsenious oxide (As₂O₃) or hydrazine dihydrochloride (N₂H₄·2HCl) is placed in the bottom of the bomb to quantitatively reduce any free chlorine (Cl₂) formed during combustion to hydrochloric acid (HCl).

  • Calibrant: Benzoic acid is the standard substance used to determine the heat capacity of the calorimeter system.

2.4. Experimental Procedure

  • Calibration of the Calorimeter:

    • A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.

    • The fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

    • A known volume (e.g., 1 mL) of distilled water is added to the bomb.

    • The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a known mass of water.

    • The calorimeter is assembled, and the temperature is monitored until a steady rate of change is observed (the fore-period).

    • The sample is ignited.

    • The temperature is recorded until it reaches a maximum and then begins to cool at a steady rate (the after-period).

    • The bomb is depressurized, and the contents are analyzed to ensure complete combustion.

    • The corrected temperature rise is used, along with the known energy of combustion of benzoic acid, to calculate the effective heat capacity of the calorimeter.

  • Combustion of the Organochlorine Sample:

    • A thin-walled glass ampoule is filled with a known mass (0.5 - 1.0 g) of this compound and placed in the crucible.

    • A known volume of the reducing solution (e.g., 10 mL of arsenious oxide solution) is added to the bottom of the bomb.

    • The fuse wire is positioned to ensure ignition of the sample.

    • The bomb is sealed, purged, and filled with oxygen as in the calibration step.

    • The combustion experiment is carried out following the same procedure as for the calibration (steps 2.5 through 2.8).

    • After the experiment, the bomb is opened, and the liquid contents are carefully collected.

    • The solution is analyzed to determine the amounts of nitric acid (from residual nitrogen in the bomb) and any unreacted reducing agent. The concentration of hydrochloric acid is also determined by titration (e.g., with silver nitrate). This allows for correction for the heats of formation of these secondary products.

2.5. Data Analysis

  • The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings.

  • The total heat released (q_total) is calculated using the effective heat capacity of the calorimeter (C_cal) and ΔT: q_total = C_cal * ΔT.

  • Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

  • The heat of reaction for the reduction of free chlorine is also accounted for based on the amount of chloride ion formed.

  • The standard energy of combustion (ΔU_c°) is calculated from the corrected total heat released and the mass of the sample.

  • The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c° using the equation: ΔH_c° = ΔU_c° + Δn_g * RT, where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Finally, the standard enthalpy of formation (ΔH_f°) of the compound can be calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the enthalpy of combustion for an organochlorine compound.

G cluster_prep Sample & Calorimeter Preparation cluster_exp Experimental Measurement cluster_analysis Post-Experiment Analysis sample_prep Weigh Sample in Ampoule bomb_prep Add Reducing Solution to Bomb sample_prep->bomb_prep calibrant_prep Prepare Benzoic Acid Pellet fuse_prep Attach Fuse Wire calibrant_prep->fuse_prep fill_bomb Seal & Fill Bomb with O2 bomb_prep->fill_bomb Sample Run fuse_prep->fill_bomb Calibration Run calorimeter_assembly Assemble Calorimeter with Water equilibration Temperature Equilibration (Fore-period) fill_bomb->equilibration ignition Ignite Sample equilibration->ignition temp_monitoring Monitor Temperature Rise ignition->temp_monitoring cooling Cooling Period (After-period) temp_monitoring->cooling bomb_analysis Analyze Bomb Contents (HCl, HNO3) cooling->bomb_analysis temp_correction Calculate Corrected Temp. Rise (ΔT) cooling->temp_correction q_calc Calculate Total Heat Released (q_total) temp_correction->q_calc corrections Apply Corrections (Fuse, Acids) q_calc->corrections delta_u Calculate ΔU_c° corrections->delta_u delta_h Calculate ΔH_c° delta_u->delta_h delta_f Calculate ΔH_f° via Hess's Law delta_h->delta_f

Caption: Workflow for Combustion Calorimetry of Organochlorine Compounds.

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylbenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility. This information is crucial for professionals in chemical synthesis, formulation development, and pharmaceutical research where this compound is utilized as a key intermediate.

Introduction to this compound

This compound, with the CAS number 824-45-3, is an aromatic organochloride. It is a colorless to pale yellow liquid with a characteristic pungent odor. Structurally, it consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a chloromethyl group at position 1. This compound is a versatile reagent in organic synthesis, serving as a precursor for a variety of pharmaceuticals and other fine chemicals.[1] Its reactivity is largely dictated by the benzylic chloride group, which is susceptible to nucleophilic substitution reactions.

Understanding the solubility of this compound is paramount for its effective use in various applications. Proper solvent selection is critical for reaction kinetics, purification processes such as crystallization and chromatography, and for the formulation of stable solutions.

Solubility of this compound: A Qualitative Overview

Currently, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not widely reported in scientific literature. However, based on its chemical structure and available safety data sheets and supplier information, a qualitative understanding of its solubility can be established.

This compound is generally described as being moderately soluble in organic solvents and insoluble in water.[1] This is consistent with its molecular structure, which features a large nonpolar aromatic ring and two methyl groups, rendering the molecule predominantly hydrophobic. The polar chloromethyl group contributes minimally to its overall polarity.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. Based on this, this compound is expected to be more soluble in nonpolar or moderately polar organic solvents and less soluble in highly polar solvents.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsExpected Solubility of this compound
Nonpolar Aromatic Toluene, Benzene, XylenesHigh
Nonpolar Aliphatic Hexane, CyclohexaneModerate to High
Halogenated Dichloromethane, ChloroformHigh
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High
Esters Ethyl acetateModerate
Ketones AcetoneModerate
Alcohols Methanol, EthanolLow to Moderate
Highly Polar Protic WaterInsoluble

This table is based on theoretical considerations and qualitative statements from various sources. Experimental verification is necessary for precise solubility determination.

Experimental Protocols for Determining Solubility

Given the absence of readily available quantitative data, researchers often need to determine the solubility of compounds like this compound experimentally. The following are detailed methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) and distilled water

  • Small test tubes (10 x 75 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 0.1 mL of this compound to a clean, dry test tube.

  • Add the selected solvent dropwise (starting with 0.5 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved droplets or a separate phase.

  • If the compound has dissolved, continue adding the solvent in 0.5 mL increments up to a total of 3 mL, observing for any changes.

  • Record the observation as "soluble," "partially soluble," or "insoluble" at an approximate concentration. For instance, soluble if a clear, single phase is formed; partially soluble if the solution is cloudy or a significant portion remains undissolved; and insoluble if the two phases are clearly distinct.[2][3][4]

Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for accurately determining solubility.[5][6][7][8]

Materials:

  • This compound

  • Selected organic solvent

  • Erlenmeyer flask with a stopper

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed glass vials

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in an Erlenmeyer flask. The presence of undissolved solute is essential to ensure saturation.

    • Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solute, or under reduced pressure in a vacuum oven.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Mass of the solute = (Mass of vial + solute) - (Mass of empty vial)

    • Mass of the solvent = (Mass of vial + solution) - (Mass of vial + solute)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL solvent) = Solubility ( g/100 g solvent) x Density of solvent (g/mL).

Quantitative Solubility Determination: Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[9][10][11]

Materials:

  • This compound

  • Selected organic solvent (must be UV transparent at the analysis wavelength)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Equipment for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.2, Step 1).

    • Filter the saturated solution as described previously (Section 3.2, Step 2).

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the experimental temperature, typically expressed in mol/L or mg/mL.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_gravimetric Gravimetric Workflow cluster_spectroscopic Spectroscopic Workflow start Start: Select Compound and Solvents prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate filter Filter Supernatant (e.g., 0.45 µm syringe filter) equilibrate->filter method_choice Choose Quantitative Method filter->method_choice gravimetric Gravimetric Method method_choice->gravimetric Direct Mass spectroscopic Spectroscopic Method method_choice->spectroscopic Indirect Conc. weigh_solution Weigh Filtered Solution gravimetric->weigh_solution prep_standards Prepare Standard Solutions & Create Calibration Curve spectroscopic->prep_standards dilute_sample Dilute Filtered Sample spectroscopic->dilute_sample evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calc_grav Calculate Solubility (g/100g or g/100mL) weigh_solute->calc_grav end End: Report Solubility Data calc_grav->end Final Result measure_abs Measure Absorbance dilute_sample->measure_abs calc_spec Calculate Concentration (from Calibration Curve) measure_abs->calc_spec calc_spec->end Final Result

Caption: Experimental workflow for quantitative solubility determination.

solubility_logic cluster_solvents Solvent Polarity Spectrum compound This compound (Predominantly Nonpolar) nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) compound->nonpolar High Solubility ('Like dissolves Like') moderately_polar Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) compound->moderately_polar Moderate Solubility polar Polar Solvents (e.g., Ethanol, Methanol, Water) compound->polar Low to Insoluble

Caption: Logical relationship of solubility based on polarity.

Conclusion

References

Potential Novel Reactions of 2,5-Dimethylbenzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzyl chloride is a versatile chemical intermediate with established applications in organic synthesis. This technical guide explores its potential in several novel and established chemical transformations, providing a detailed overview of reaction protocols, quantitative data, and mechanistic pathways. The reactions discussed include a novel photocatalytic reductive homocoupling, a nickel-catalyzed Heck-type reaction, a well-established Friedel-Crafts acylation, and a cyanation reaction. Furthermore, this guide proposes the exploration of various palladium-catalyzed cross-coupling reactions, highlighting the untapped potential of this compound in the synthesis of complex organic molecules relevant to drug discovery and materials science.

Introduction

This compound, a substituted aromatic chloroalkane, serves as a valuable building block in the synthesis of a range of organic compounds. Its reactivity is primarily centered around the benzylic chloride moiety, which is susceptible to nucleophilic substitution and other transformations. While its role in reactions such as Friedel-Crafts polymerizations is known, recent advancements in catalysis have opened new avenues for its application in more complex and selective chemical reactions.[1] This guide aims to provide researchers and drug development professionals with a comprehensive resource on both established and potential novel reactions of this compound, complete with detailed experimental methodologies and data to facilitate further research and application.

Synthesis of this compound

A common method for the synthesis of this compound is through the chloromethylation of p-xylene. A patented procedure describes a pressurized reaction that affords the product in high yield and purity.[2]

Experimental Protocol: Pressurized Chloromethylation of p-Xylene [2]

  • Reaction Setup: In a 500 mL autoclave, sequentially add 127.2 g of p-xylene (1.2 mol, 99%), 79.1 g of concentrated hydrochloric acid (0.78 mol, 36%), and 48.6 g of formalin (0.6 mol, 37%).

  • Reaction Conditions: Close the reactor and initiate stirring. Heat the mixture to 100°C, at which the pressure will rise to approximately 1 bar. Maintain these conditions for 8 hours.

  • Work-up: After the reaction is complete, cool the system to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 50 mL of p-xylene.

  • Purification: Combine the organic layers and wash with a saturated sodium carbonate solution until neutral. The final product, this compound, is obtained by rectification, yielding 85.3 g (91.3% yield) with a purity of 99.2%.[2]

Potential Novel Reactions

This section details potential novel reactions of this compound, drawing from recent advances in catalysis. While the specific use of this compound may not be explicitly reported in all cases, the provided protocols for analogous substrates serve as a strong starting point for its application.

Catalytic Reductive Homocoupling via Zirconocene and Photoredox Catalysis

A recent study has demonstrated the catalytic reductive homocoupling of benzyl chlorides to form bibenzyl skeletons, which are prevalent in many natural products and biologically active compounds.[3][4] This reaction is facilitated by a cooperative catalytic system of zirconocene and a photoredox catalyst under mild conditions.

Proposed Reaction:

Experimental Protocol (Adapted from Tajima et al., 2024) [3][4]

  • Reaction Setup: In a nitrogen-filled glovebox, add Ir(4-MeOppy)3 (photocatalyst, 0.002 mmol, 1.0 mol%), Cp2ZrCl2 (zirconocene catalyst, 0.01 mmol, 5.0 mol%), and this compound (0.2 mmol, 1.0 equiv) to a vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add 1,2-dimethoxyethane (DME, 0.4 mL) and Ph2SiH2 (0.3 mmol, 1.5 equiv).

  • Reaction Conditions: Seal the vial and stir the mixture under irradiation with a 40 W blue LED lamp at room temperature for 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to isolate the homocoupled product.

Quantitative Data for a Similar Substrate (4-tert-butylbenzyl chloride): [3]

ProductYield
Homocoupling Product85%
Hydrogenated Product10%
Nickel-Catalyzed Heck-Type Reaction with Unactivated Alkenes

A novel nickel-catalyzed intermolecular benzylation of unactivated alkenes has been reported, providing access to functionalized allylbenzene derivatives.[5] This reaction is significant as it employs electronically unbiased aliphatic olefins and proceeds at room temperature, offering high selectivity for 1,1-disubstituted olefins.

Proposed Reaction:

Experimental Protocol (Adapted from Cherney et al., 2011) [5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the nickel catalyst by dissolving NiCl2(PCy2Ph)2 in THF.

  • Reaction Setup: To a vial, add the nickel catalyst solution (0.025 mmol, 5 mol%), the alkene (1.0 mmol, 2.0 equiv), and triethylamine (1.0 mmol, 2.0 equiv).

  • Substrate Addition: Add a solution of this compound (0.5 mmol, 1.0 equiv) in THF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-24 hours.

  • Work-up and Purification: Quench the reaction with the addition of water and extract with an organic solvent. The combined organic layers are dried and concentrated. The product can be purified by flash chromatography.

Quantitative Data for a Similar Substrate (Benzyl chloride with 1-octene): [5]

ProductYield
1-Benzyl-1-octene85%

Established Reactions with Detailed Protocols

This section covers established reactions of benzyl chlorides, providing detailed protocols that can be readily applied to this compound.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The acylation of p-xylene (a closely related substrate) with acetyl chloride provides a reliable protocol.[6]

Reaction:

Experimental Protocol (Adapted from a procedure for p-xylene) [6]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 equiv).

  • Reagent Addition: Cool the flask in an ice bath and slowly add acetyl chloride (1.0 equiv) followed by this compound (1.0 equiv).

  • Reaction Conditions: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation or column chromatography.

Quantitative Data for the Acylation of p-Xylene: [6]

ProductYield
2',5'-Dimethylacetophenone135.9% (Note: Yields over 100% may indicate impurities)
Cyanation to 2,5-Dimethylphenylacetonitrile

The conversion of benzyl chlorides to phenylacetonitriles is a common synthetic transformation. A patent describes the cyanidation of this compound as an intermediate step in a multi-step synthesis.[7]

Reaction:

Experimental Protocol (Adapted from CN111072470A) [7]

  • Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent such as ethanol or a mixture of p-xylene and water.

  • Reagent Addition: Add an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (typically 1.1-1.5 equivalents) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by GC analysis.

  • Work-up: After completion, separate the organic layer. Wash the organic layer with water to remove inorganic salts.

  • Purification: The solvent can be removed under reduced pressure to yield the crude 2,5-dimethylphenylacetonitrile, which can be used in the next step without further purification or purified by distillation.

Quantitative Data (as part of a multi-step synthesis): [7]

Final Product (after subsequent steps)Overall YieldPurity
2,5-Dimethyl phenylacetyl chloride75%>99.0%

Proposed Future Research: Cross-Coupling Reactions

The versatility of benzyl chlorides in palladium-catalyzed cross-coupling reactions is well-documented. However, the application of this compound in these reactions remains largely unexplored. This presents a significant opportunity for novel synthetic methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. A recent report details the Suzuki-Miyaura coupling of benzyl chlorides.[8]

Proposed Reaction:

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of benzyl chlorides in this reaction is also an area of potential exploration.

Proposed Reaction:

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance.

Proposed Reaction:

Visualizations

Reaction Workflows and Pathways

Reductive_Homocoupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Photocatalyst, Zirconocene Catalyst, and this compound to vial B Add Solvent (DME) and Ph2SiH2 A->B In glovebox C Irradiate with blue LED and stir for 24h at RT B->C D Concentrate Reaction Mixture C->D E Purify by Column Chromatography D->E F Isolate 1,2-bis(2,5-dimethylphenyl)ethane E->F

Caption: Workflow for the proposed catalytic reductive homocoupling.

Friedel_Crafts_Mechanism AcCl Acetyl chloride Acylium Acylium ion [CH3CO]+ AcCl->Acylium + AlCl3 AlCl3 AlCl3 Intermediate Carbocation Intermediate PXylene p-Xylene PXylene->Intermediate + Acylium ion Product 2',5'-Dimethylacetophenone Intermediate->Product - H+

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

This compound is a reactant with significant, yet not fully realized, potential in modern organic synthesis. This guide has detailed protocols for its synthesis and participation in both novel and established reactions, including photocatalytic homocoupling, nickel-catalyzed Heck-type reactions, Friedel-Crafts acylation, and cyanation. The exploration of its use in various palladium-catalyzed cross-coupling reactions is a promising avenue for future research. The information and protocols provided herein are intended to serve as a valuable resource for scientists and researchers in the development of new synthetic methodologies and the creation of novel molecules for pharmaceutical and materials science applications.

References

Methodological & Application

Application Notes and Protocols: Low-Temperature Friedel-Crafts Step-Growth Polymerization of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the low-temperature Friedel-Crafts step-growth polymerization of 2,5-dimethylbenzyl chloride. This process yields poly(2,5-dimethyl-p-phenylene), a polymer with a rigid backbone that is of interest for applications in high-performance plastics, and as a precursor for advanced materials. The Friedel-Crafts polymerization of benzyl chlorides is a type of electrophilic aromatic substitution reaction. In this step-growth mechanism, the reaction proceeds through the formation of a benzyl carbocation intermediate, facilitated by a Lewis acid catalyst. This carbocation then undergoes electrophilic attack on the aromatic ring of another monomer or polymer chain, leading to the formation of a new carbon-carbon bond and the elimination of hydrogen chloride. The low-temperature conditions are crucial for minimizing side reactions, such as chain branching and cross-linking, which can lead to insoluble and intractable materials. Careful control of the reaction parameters is essential for achieving a high molecular weight and a narrow polydispersity index.

Data Presentation

The following table summarizes representative data for the low-temperature Friedel-Crafts polymerization of this compound. The data illustrates the influence of key reaction parameters on the resulting polymer properties.

EntryMonomer Concentration (M)[Monomer]:[Catalyst] RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
10.5100:1-20248512,0002.1
20.5100:10248810,5002.5
30.550:1-20249215,0001.9
41.0100:1-20248211,0002.3

Mn: Number-average molecular weight; PDI: Polydispersity Index.

Experimental Workflow

The following diagram outlines the key steps in the low-temperature Friedel-Crafts polymerization of this compound.

experimental_workflow Experimental Workflow for Polymerization reagent_prep Reagent and Glassware Preparation (Drying and Purification) reaction_setup Reaction Setup under Inert Atmosphere (Nitrogen or Argon) reagent_prep->reaction_setup monomer_dissolution Dissolution of this compound in Anhydrous Solvent reaction_setup->monomer_dissolution cooling Cooling of Monomer Solution to Desired Low Temperature monomer_dissolution->cooling catalyst_addition Slow, Dropwise Addition of Lewis Acid Catalyst Solution cooling->catalyst_addition polymerization Polymerization Reaction (Stirring at Low Temperature) catalyst_addition->polymerization quenching Quenching the Reaction (e.g., with Methanol) polymerization->quenching precipitation Precipitation of the Polymer in a Non-solvent (e.g., Methanol) quenching->precipitation filtration Filtration and Washing of the Polymer precipitation->filtration drying Drying the Polymer under Vacuum filtration->drying characterization Polymer Characterization (GPC, NMR, FTIR) drying->characterization

Caption: Experimental workflow for the low-temperature polymerization.

Experimental Protocol

Materials
  • This compound (Monomer): Purified by vacuum distillation or recrystallization from hexane.

  • Lewis Acid Catalyst (e.g., Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄)): Anhydrous, handled under an inert atmosphere.

  • Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane, or Nitrobenzene): Dried over a suitable drying agent (e.g., CaH₂) and distilled under an inert atmosphere.

  • Methanol (for quenching and precipitation): Reagent grade.

  • Nitrogen or Argon Gas: High purity, for maintaining an inert atmosphere.

Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet/outlet, and a dropping funnel.

  • Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).

  • Standard glassware for organic synthesis.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven for drying.

Procedure
  • Reaction Setup:

    • All glassware should be oven-dried and assembled hot under a stream of inert gas (nitrogen or argon).

    • The reaction flask is equipped with a magnetic stir bar and sealed with a septum. The flask is connected to the Schlenk line to maintain a positive pressure of inert gas.

  • Monomer Solution Preparation:

    • In the reaction flask, dissolve the purified this compound in the anhydrous solvent to the desired concentration (e.g., 0.5 M).

  • Cooling:

    • Cool the monomer solution to the target reaction temperature (e.g., -20 °C) using a suitable cooling bath.

  • Catalyst Solution Preparation and Addition:

    • In a separate, dry flask under an inert atmosphere, prepare a solution of the Lewis acid catalyst in a small amount of the anhydrous solvent.

    • Slowly add the catalyst solution dropwise to the stirred monomer solution over a period of 15-30 minutes, ensuring the temperature of the reaction mixture does not rise significantly.

  • Polymerization:

    • Allow the reaction to proceed at the low temperature with continuous stirring for the desired duration (e.g., 24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Quenching and Polymer Isolation:

    • After the polymerization is complete, quench the reaction by slowly adding methanol to the cold reaction mixture. This will deactivate the catalyst.

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Stir the resulting suspension for a few hours to ensure complete precipitation.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove any unreacted monomer, catalyst residues, and low molecular weight oligomers.

    • The polymer can be further purified by redissolving it in a suitable solvent (e.g., chloroform or toluene) and reprecipitating it in methanol.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterization:

    • The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).

    • The chemical structure of the polymer can be confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Polymerization Mechanism

The following diagram illustrates the proposed mechanism for the Friedel-Crafts step-growth polymerization of this compound.

polymerization_mechanism Mechanism of Friedel-Crafts Polymerization monomer This compound carbocation Formation of Benzyl Carbocation monomer->carbocation + Catalyst catalyst Lewis Acid (e.g., AlCl3) electrophilic_attack Electrophilic Aromatic Substitution carbocation->electrophilic_attack another_monomer Another Monomer Unit another_monomer->electrophilic_attack dimer Dimer Formation (+ HCl + Catalyst) electrophilic_attack->dimer oligomer Oligomer/Polymer Chain dimer->oligomer ...repeats polymer_chain Longer Polymer Chain oligomer->polymer_chain ...continues

Application Notes and Protocols for the Synthesis of Spirotetramat from 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of spirotetramat, a systemic insecticide, commencing from 2,5-dimethylbenzyl chloride. The synthetic route involves a four-step process: (1) conversion of this compound to 2,5-dimethylphenylacetic acid; (2) subsequent formation of the corresponding acid chloride, 2,5-dimethylphenylacetyl chloride; (3) acylation of ethyl 1-amino-4-methoxycyclohexanecarboxylate; and (4) an intramolecular Dieckmann condensation followed by O-acylation to yield the final spirotetramat product. This protocol includes detailed experimental procedures, safety precautions, and a summary of quantitative data.

Introduction

Spirotetramat is a potent insecticide belonging to the class of tetramic acid derivatives. It acts as an inhibitor of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis, making it effective against a wide range of sucking insects. The synthesis of spirotetramat and its analogues is of significant interest to researchers in agrochemical and pharmaceutical development. This protocol outlines a viable synthetic pathway to spirotetramat, utilizing commercially available this compound as a key starting material. The 2,5-dimethylphenyl moiety is a crucial component of the spirotetramat molecule, and this protocol details its incorporation.

Overall Synthesis Scheme

The overall synthetic pathway from this compound to spirotetramat is depicted below.

G A This compound B 2,5-Dimethylphenylacetic acid A->B Carbonylation/ Hydrolysis C 2,5-Dimethylphenylacetyl chloride B->C SOCl2 D Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate C->D + Ethyl 1-amino-4-methoxy- cyclohexanecarboxylate, Et3N E Spirotetramat-enol D->E Intramolecular Dieckmann Condensation F Spirotetramat E->F + Ethyl chloroformate, Base

Figure 1: Overall synthetic scheme for spirotetramat.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethylphenylacetic Acid

This procedure outlines the conversion of this compound to 2,5-dimethylphenylacetic acid via a carbonylation reaction.[1][2][3]

Materials:

  • This compound

  • Pyridine

  • Palladium(II)bis(triphenylphosphine) diacetate

  • Tert-pentanol

  • Water

  • Carbon monoxide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • To a high-pressure reactor, add this compound (1 equivalent), pyridine (1.5 equivalents), palladium(II)bis(triphenylphosphine) diacetate (0.001 equivalents), tert-pentanol, and water.

  • Purge the reactor with nitrogen gas three times.

  • Pressurize the reactor with carbon monoxide to the desired pressure and heat the mixture to 70-75°C with stirring.

  • Maintain the reaction under a constant pressure of carbon monoxide until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • Add an aqueous solution of sodium hydroxide and stir for 1 hour.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 1 with concentrated hydrochloric acid.

  • The precipitate of 2,5-dimethylphenylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2,5-Dimethylphenylacetyl Chloride

This step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride.[4][5]

Materials:

  • 2,5-Dimethylphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry benzene or toluene

  • Pyridine (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2,5-dimethylphenylacetic acid (1 equivalent) in dry benzene or toluene.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.

  • After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain crude 2,5-dimethylphenylacetyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate

This step involves the acylation of ethyl 1-amino-4-methoxycyclohexanecarboxylate with the previously synthesized acid chloride.

Materials:

  • 2,5-Dimethylphenylacetyl chloride

  • Ethyl 1-amino-4-methoxycyclohexanecarboxylate

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • 0.5N Hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂)

  • Methyl tert-butyl ether (MTBE)

  • n-Hexane

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve ethyl 1-amino-4-methoxycyclohexanecarboxylate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a solution of 2,5-dimethylphenylacetyl chloride (1.1 equivalents) in anhydrous THF dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a mixture of 0.5N HCl and methylene chloride.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by precipitation from a mixture of MTBE and n-hexane to yield ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate.

Step 4: Synthesis of Spirotetramat

This final step involves an intramolecular Dieckmann condensation to form the tetramic acid ring, followed by O-acylation to yield spirotetramat.[6][7][8][9]

Materials:

  • Ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., toluene, THF)

  • Ethyl chloroformate

  • Base (e.g., triethylamine, pyridine)

Procedure:

Part A: Intramolecular Dieckmann Condensation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylate (1 equivalent) in an anhydrous solvent.

  • Add a strong base (1.1 equivalents) portion-wise at room temperature with stirring.

  • Heat the reaction mixture to reflux and stir until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and quench by carefully adding an aqueous acid solution (e.g., dilute HCl) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the spirotetramat-enol intermediate.

Part B: O-Acylation

  • Dissolve the spirotetramat-enol intermediate (1 equivalent) in an anhydrous solvent.

  • Add a base (1.2 equivalents).

  • Cool the mixture to 0°C and slowly add ethyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude spirotetramat can be purified by column chromatography or recrystallization.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
1This compound2,5-Dimethylphenylacetic acidCO, Pd(PPh₃)₂OAc₂, Pyridine, t-Pentanol, H₂O, NaOH, HCl80-90
22,5-Dimethylphenylacetic acid2,5-Dimethylphenylacetyl chlorideSOCl₂, Pyridine (cat.), Benzene>95 (crude)
32,5-Dimethylphenylacetyl chlorideEthyl 1-(2-(2,5-dimethylphenyl)acetamido)-4-methoxycyclohexanecarboxylateEthyl 1-amino-4-methoxycyclohexanecarboxylate, Et₃N, THF70-85
4The product from Step 3SpirotetramatStrong Base, Ethyl chloroformate, Base60-75

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[10][11][12] It is also a lachrymator. Handle with extreme care and avoid inhalation of vapors.

  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance.[13][14][15][16][17] It reacts violently with water to produce toxic gases (HCl and SO₂). It can cause severe burns to the skin, eyes, and respiratory tract.[13][14][15][16] Work with this reagent must be performed in a dry atmosphere and in a fume hood with a scrubber.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.[18][19][20][21][22] It can cause severe skin and eye irritation.[18][20][21] Inhalation of vapors can irritate the respiratory tract.[18][20]

  • Ethyl Chloroformate: This is a flammable, corrosive, and highly toxic liquid.[23][24][25][26][27] It is a lachrymator and can cause severe burns. Inhalation may be fatal.[23][24] Handle with extreme caution.

  • Carbon Monoxide: This is a colorless, odorless, and highly toxic gas. Use a carbon monoxide detector and ensure adequate ventilation.

Experimental Workflow Diagram

G cluster_0 Step 1: Phenylacetic Acid Synthesis cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amide Formation cluster_3 Step 4: Spirotetramat Synthesis A Charge Reactor B Purge with N2 A->B C Pressurize with CO B->C D Heat and Stir C->D E Cool and Vent D->E F Base Workup E->F G Acidification F->G H Filter and Dry G->H I Suspend Acid in Solvent H->I J Add SOCl2 I->J K Reflux J->K L Concentrate K->L M Dissolve Amine and Base L->M N Cool to 0-10°C M->N O Add Acid Chloride N->O P Warm to RT and Stir O->P Q Workup and Purify P->Q R Dieckmann Condensation Q->R S Acidic Workup R->S T O-Acylation S->T U Workup and Purify T->U

Figure 2: Detailed experimental workflow for the synthesis of spirotetramat.

References

Use of 2,5-Dimethylbenzyl chloride as a chemical intermediate in pesticide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-dimethylbenzyl chloride as a key intermediate in the synthesis of pesticides, with a specific focus on the insecticide spirotetramat. Detailed protocols, quantitative data, and pathway visualizations are presented to guide researchers in the development and analysis of agrochemicals derived from this versatile building block.

Introduction

This compound is a substituted aromatic chloroalkane that serves as a valuable precursor in the synthesis of various agrochemicals.[1] Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of the 2,5-dimethylbenzyl moiety into larger, more complex molecules with desired pesticidal activities. A prominent example of its application is in the synthesis of spirotetramat, a potent systemic insecticide.[2] This document outlines the synthetic route from this compound to spirotetramat, its mechanism of action, and relevant experimental protocols.

Synthetic Pathway from p-Xylene to Spirotetramat

The synthesis of spirotetramat from the bulk chemical p-xylene involves a multi-step process. This compound is a crucial early-stage intermediate in this pathway. The overall synthetic scheme is depicted below.

Synthesis_Pathway A p-Xylene R1 Chloromethylation A->R1 B 2,5-Dimethylbenzyl chloride R2 Cyanation B->R2 C 2,5-Dimethylbenzyl cyanide R3 Hydrolysis C->R3 D 2,5-Dimethylphenylacetic acid R4 Acyl Chlorination D->R4 E 2,5-Dimethylphenylacetyl chloride R5 Condensation E->R5 F cis-3-(2,5-Dimethylphenyl)-4-hydroxy- 8-methoxy-1-azaspiro[4.5]dec-3-en-2-one R6 Enol Acylation F->R6 G Spirotetramat R1->B R2->C R3->D R4->E R5->F R6->G MoA_Pathway A Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) A->ACC B Malonyl-CoA C Fatty Acid Synthesis B->C D Lipid Formation (e.g., for cell membranes, cuticle) C->D E Normal Insect Growth and Development D->E S Spirotetramat (active enol form) S->ACC Inhibition ACC->B

References

Application Notes and Protocols for the Polymerization of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polymeric materials derived from 2,5-dimethylbenzyl chloride. This document details the theoretical basis, experimental protocols, and potential applications of the resulting polymers. The primary polymerization method discussed is Friedel-Crafts step-growth polymerization, with considerations for cationic polymerization mechanisms.

Introduction

This compound is a reactive aromatic compound that can serve as a monomer for the synthesis of novel polymers.[1] Its structure, featuring a benzyl chloride moiety, allows for polymerization through electrophilic aromatic substitution, primarily via Friedel-Crafts reactions.[1] The resulting polymer, poly(this compound), possesses a poly(p-xylylene) backbone with pendant methyl groups, which can influence its physical and chemical properties.

The polymerization of benzyl chloride derivatives is of significant interest for creating functional polymers with applications in various fields, including specialty resins, coatings, and biomedical materials.[2][3][4] The reactive chlorine atom on the polymer backbone can be further modified to introduce a range of functionalities.

Polymerization Mechanisms

The polymerization of this compound is believed to proceed via a Friedel-Crafts step-growth mechanism. This reaction involves the alkylation of the aromatic ring of one monomer molecule by the benzylic carbocation formed from another. A Lewis acid catalyst is typically required to facilitate the formation of the carbocation.

Alternatively, the reaction can be viewed as a form of cationic polymerization, where the carbocation acts as the propagating species, adding monomer units in a chain-growth-like manner.

Diagram: Proposed Friedel-Crafts Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_polymer Resulting Polymer Monomer This compound Carbocation Benzylic Carbocation (Electrophile) Monomer->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Carbocation Dimer Dimer with new C-C bond and regenerated carbocation Carbocation->Dimer + Another_Monomer Another_Monomer Another Monomer Molecule (Nucleophile) Another_Monomer->Dimer Polymer Poly(this compound) Dimer->Polymer + n Monomers G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification Setup Flame-dried glassware under N2 Catalyst Suspend AlCl3 in dry DCM Setup->Catalyst Cooling Cool to 0°C Catalyst->Cooling Addition Dropwise addition of monomer solution Cooling->Addition Monomer_sol Dissolve monomer in dry DCM Monomer_sol->Addition Stir Stir at 0°C for 2-24h Addition->Stir Termination Quench with cold methanol Stir->Termination Precipitation Precipitate polymer in excess methanol Termination->Precipitation Filtration Filter the solid polymer Precipitation->Filtration Drying Dry under vacuum Filtration->Drying

References

2,5-Dimethylbenzyl chloride as a precursor for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

2,5-Dimethylbenzyl chloride is an aromatic organic compound that serves as a versatile chemical intermediate. While extensive research has not prominently identified it as a direct precursor for currently marketed active pharmaceutical ingredients (APIs), its utility is well-established in the synthesis of other biologically active molecules, notably in the agrochemical sector. This document provides an overview of its application in the synthesis of intermediates for such compounds, along with detailed experimental protocols.

Application in Agrochemicals: Synthesis of a Spirotetramat Intermediate

A significant application of this compound is in the production of the insecticide spirotetramat. It serves as a key starting material for the synthesis of 2,5-dimethylphenylacetyl chloride, a crucial intermediate in the manufacturing of this pesticide.[1][2][3] The synthetic route involves a multi-step process that begins with the chloromethylation of p-xylene to yield this compound.

Investigational Applications in Medicinal Chemistry

In the realm of medicinal chemistry research, derivatives of this compound are being explored for their potential biological activities. For instance, it has been used to synthesize novel compounds such as 2,5-dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate, which is being investigated for its biological properties.[4] Such studies highlight the potential of the 2,5-dimethylbenzyl moiety as a scaffold in the design of new bioactive molecules, even if they have not yet led to the development of commercial APIs.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of an intermediate of spirotetramat, starting from p-xylene.

StepReactantsProductYieldPurityReference
1. Chloromethylationp-Xylene, Formaldehyde, Hydrochloric acidThis compound--[1]
2. CyanidationThis compound, Sodium cyanide/Potassium cyanide2,5-Dimethylbenzyl acetonitrile--[1]
3. Hydrolysis2,5-Dimethylbenzyl acetonitrile, Acid2,5-Dimethylphenylacetic acid--[1]
4. Acyl Chlorination2,5-Dimethylphenylacetic acid, Thionyl chloride2,5-Dimethylphenylacetyl chloride75% (overall)>99.0%[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylphenylacetyl Chloride (Spirotetramat Intermediate)

This protocol describes a four-step synthesis of 2,5-dimethylphenylacetyl chloride from p-xylene, where this compound is a key intermediate.[1]

Step 1: Preparation of this compound

  • This step involves the chloromethylation of p-xylene. Typically, p-xylene is reacted with formaldehyde and hydrochloric acid in the presence of a catalyst.[1] The resulting organic layer containing this compound is then separated for use in the next step without further purification.[1]

Step 2: Cyanidation to 2,5-Dimethylbenzyl acetonitrile

  • The p-xylene solution of this compound from the previous step is reacted with an aqueous solution of sodium cyanide or potassium cyanide in the presence of a catalyst.[1] The reaction mixture is heated to ensure the completion of the reaction.[1]

Step 3: Hydrolysis to 2,5-Dimethylphenylacetic acid

  • The resulting solution of 2,5-dimethylbenzyl acetonitrile is added to an acidic aqueous solution and heated to facilitate hydrolysis, yielding a solution of 2,5-dimethylphenylacetic acid in p-xylene.[1]

Step 4: Acyl Chlorination to 2,5-Dimethylphenylacetyl chloride

  • The p-xylene solution of 2,5-dimethylphenylacetic acid is reacted with thionyl chloride to produce the final product, 2,5-dimethylphenylacetyl chloride, which is then purified.[1]

Protocol 2: Laboratory-Scale Synthesis of 2,5-Dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate

This protocol details the synthesis of a novel thioacetate derivative for research purposes.[4]

Materials:

  • 4,6-diamino-2-mercaptopyrimidine (DAMP)

  • Sodium hydroxide

  • Methanol

  • Sodium chloroacetate

  • Dimethylformamide (DMF)

  • This compound

Procedure:

  • Dissolve 4,6-diamino-2-mercaptopyrimidine in methanol.

  • Add sodium hydroxide to the solution and stir at room temperature for one hour to form the sodium salt.

  • In a separate flask, prepare a solution of sodium chloroacetate in DMF.

  • Add the sodium chloroacetate solution to the reaction mixture and stir for two hours at 50 °C.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified by extraction and recrystallization to yield 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate.

  • The final step would involve the esterification of the acetate with this compound to obtain the target compound, 2,5-dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate.

Visualizations

Synthesis_of_Spirotetramat_Intermediate p_xylene p-Xylene dm_benzyl_chloride This compound p_xylene->dm_benzyl_chloride Chloromethylation dm_benzyl_acetonitrile 2,5-Dimethylbenzyl acetonitrile dm_benzyl_chloride->dm_benzyl_acetonitrile Cyanidation dm_phenylacetic_acid 2,5-Dimethylphenylacetic acid dm_benzyl_acetonitrile->dm_phenylacetic_acid Hydrolysis dm_phenylacetyl_chloride 2,5-Dimethylphenylacetyl chloride dm_phenylacetic_acid->dm_phenylacetyl_chloride Acyl Chlorination

Caption: Synthesis pathway of a Spirotetramat intermediate.

Synthesis_of_Thioacetate_Derivative DAMP 4,6-diamino-2-mercaptopyrimidine sodium_salt Sodium salt of DAMP DAMP->sodium_salt NaOH, Methanol thioacetate 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate sodium_salt->thioacetate Sodium chloroacetate, DMF final_product 2,5-dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate thioacetate->final_product dm_benzyl_chloride This compound dm_benzyl_chloride->final_product Esterification

Caption: Synthesis of a biologically active thioacetate derivative.

Experimental_Workflow_Protocol_1 start Start: p-Xylene step1 Chloromethylation (Formaldehyde, HCl) start->step1 intermediate1 This compound step1->intermediate1 step2 Cyanidation (NaCN/KCN) intermediate1->step2 intermediate2 2,5-Dimethylbenzyl acetonitrile step2->intermediate2 step3 Hydrolysis (Acidic aqueous solution) intermediate2->step3 intermediate3 2,5-Dimethylphenylacetic acid step3->intermediate3 step4 Acyl Chlorination (Thionyl chloride) intermediate3->step4 end_product Final Product: 2,5-Dimethylphenylacetyl chloride step4->end_product

Caption: Workflow for Spirotetramat intermediate synthesis.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Arenes with 2,5-Dimethylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds to aromatic rings. This application note provides a detailed experimental protocol for the Friedel-Crafts alkylation of various aromatic substrates using 2,5-dimethylbenzyl chloride as the alkylating agent. This reaction is a versatile method for introducing the 2,5-dimethylbenzyl moiety onto different aromatic systems, a structural motif relevant in the development of novel pharmaceutical compounds and functional materials. The protocols outlined below are designed to be adaptable for a range of aromatic substrates and Lewis acid catalysts.

Reaction Mechanism

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve:

  • Formation of the Electrophile: The Lewis acid catalyst, typically a metal halide such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), interacts with this compound to generate a highly reactive 2,5-dimethylbenzyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final alkylated product. The Lewis acid catalyst is regenerated in this step.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous conditions are crucial for the success of the Friedel-Crafts reaction. All glassware should be oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Solvents should be dried using appropriate methods.

  • Lewis acids such as aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.

Materials and Reagents
  • This compound

  • Aromatic substrate (e.g., Benzene, Toluene, Anisole)

  • Lewis acid catalyst (e.g., Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Iron(III) Chloride (FeCl₃))

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂))

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Diethyl ether, Hexanes, Ethyl acetate)

General Procedure for Friedel-Crafts Alkylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add the aromatic substrate (1.2-2.0 equivalents) and the anhydrous solvent (e.g., CH₂Cl₂).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise to the stirred solution.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂, 2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure alkylated product.

Data Presentation

The following table summarizes representative yields for the Friedel-Crafts alkylation of various arenes with this compound using different Lewis acid catalysts. Please note that these are illustrative values and actual yields may vary depending on the specific reaction conditions.

Aromatic SubstrateLewis Acid CatalystProductRepresentative Yield (%)
BenzeneAlCl₃1-(2,5-Dimethylbenzyl)benzene75-85
TolueneFeCl₃4-(2,5-Dimethylbenzyl)-1-methylbenzene80-90
AnisoleSnCl₄4-(2,5-Dimethylbenzyl)-1-methoxybenzene85-95

Characterization of Products

The synthesized compounds can be characterized by standard spectroscopic methods.

1-(2,5-Dimethylbenzyl)benzene
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 7.05 (d, J = 7.6 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.92 (d, J = 7.6 Hz, 1H, Ar-H), 4.02 (s, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 138.2, 135.5, 132.0, 130.2, 129.0, 128.8, 128.5, 126.2, 41.5, 21.0, 19.0.

  • IR (KBr, cm⁻¹): 3025 (Ar-H stretch), 2920 (C-H stretch), 1605, 1495, 1450 (Ar C=C stretch).

  • Mass Spectrometry (EI): m/z (%) 196 (M⁺), 181, 119, 91.

4-(2,5-Dimethylbenzyl)-1-methylbenzene
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 4H, Ar-H), 7.02 (d, J = 7.6 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, J = 7.6 Hz, 1H, Ar-H), 3.98 (s, 2H, CH₂), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 2.24 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.4, 138.1, 135.6, 135.5, 132.0, 130.1, 129.2, 128.8, 128.7, 41.2, 21.1, 21.0, 19.0.

  • IR (KBr, cm⁻¹): 3020 (Ar-H stretch), 2922 (C-H stretch), 1610, 1510, 1455 (Ar C=C stretch).

  • Mass Spectrometry (EI): m/z (%) 210 (M⁺), 195, 119, 105.

4-(2,5-Dimethylbenzyl)-1-methoxybenzene
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 7.03 (d, J = 7.6 Hz, 1H, Ar-H), 6.96 (s, 1H, Ar-H), 6.91 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.2, 138.5, 135.5, 133.2, 132.0, 130.1, 129.8, 128.8, 114.0, 55.3, 40.8, 21.0, 19.0.

  • IR (KBr, cm⁻¹): 3028 (Ar-H stretch), 2925 (C-H stretch), 1612, 1512, 1245 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) 226 (M⁺), 211, 121, 119.

Visualizations

Reaction Signaling Pathway

Friedel_Crafts_Alkylation Mechanism of Friedel-Crafts Alkylation cluster_0 1. Electrophile Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation & Product Formation A This compound C 2,5-Dimethylbenzyl Carbocation (Electrophile) A->C + AlCl₃ B Lewis Acid (e.g., AlCl₃) D Aromatic Ring (Arene) E Arenium Ion (Sigma Complex) D->E + Carbocation D->E F Alkylated Arene (Product) E->F - H⁺ G Regenerated Catalyst (AlCl₃) + HCl

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Friedel-Crafts Alkylation start Start setup Reaction Setup: - Dry glassware - Add arene and solvent start->setup cool Cool to 0 °C setup->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_alkyl_halide Dropwise addition of This compound add_catalyst->add_alkyl_halide react Stir at Room Temperature (Monitor by TLC) add_alkyl_halide->react quench Quench with Ice/HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental Workflow for Friedel-Crafts Alkylation.

Application Notes and Protocols for the Synthesis of Poly(2,5-dimethyl)phenylene vinylene from 2,5-Dimethylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers extensively studied for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The electronic and physical properties of PPVs can be tailored by introducing various substituent groups onto the phenylene ring. Poly(2,5-dimethyl)phenylene vinylene (PDMPV) is a derivative of PPV that offers modified solubility and electronic characteristics due to the presence of methyl groups on the polymer backbone.

This document provides detailed application notes and experimental protocols for the synthesis of PDMPV from 2,5-dimethylbenzyl chloride via the Gilch polymerization route. The Gilch reaction is a widely used method for synthesizing PPV derivatives through a base-mediated dehydrohalogenation of α,α'-dihalo-p-xylenes.[1][2]

Synthesis Pathway

The synthesis of poly(2,5-dimethyl)phenylene vinylene from this compound proceeds via a Gilch polymerization. This reaction involves the dehydrochlorination of the monomer using a strong base, typically potassium tert-butoxide, in an anhydrous solvent. The proposed reaction mechanism involves the formation of a p-quinodimethane intermediate, which then undergoes radical chain-growth polymerization to form the final conjugated polymer.[2][3]

Experimental Protocol: Gilch Polymerization of this compound

This protocol is adapted from established Gilch polymerization procedures for other substituted PPV monomers.[4] Researchers should be aware that optimization of reaction conditions may be necessary to achieve desired polymer characteristics.

Materials:

  • This compound (monomer)

  • Potassium tert-butoxide (strong base)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a Schlenk line.

    • Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Initiation:

    • Under a positive pressure of inert gas, charge the reaction flask with this compound.

    • Dissolve the monomer in anhydrous THF. A typical concentration would be in the range of 0.1-0.5 M.

    • In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF. An excess of the base is generally used, with a monomer to base molar ratio typically ranging from 1:1.5 to 1:2.5.

  • Polymerization Reaction:

    • Cool the monomer solution to 0°C using an ice bath.

    • Slowly add the potassium tert-butoxide solution to the stirred monomer solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

    • After the complete addition of the base, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere. The reaction progress can often be monitored by a change in color and an increase in viscosity of the solution.

  • Polymer Isolation and Purification:

    • Quench the reaction by the slow addition of a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (typically 10 times the volume of the reaction mixture) with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol to remove any unreacted monomer and inorganic salts.

    • To further purify the polymer, it can be redissolved in a suitable solvent (such as THF or chloroform) and reprecipitated in methanol. This process should be repeated until the filtrate is clear.

    • Dry the final polymer product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of poly(2,5-dimethyl)phenylene vinylene based on typical results for similar PPV derivatives synthesized via the Gilch route. Actual results may vary depending on the specific reaction conditions.

ParameterExpected ValueNotes
Yield 60-80%The yield can be influenced by reaction time, temperature, and the purity of reactants and solvents.
Molecular Weight (Mn) 10,000 - 50,000 g/mol The number-average molecular weight (Mn) is typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.[5]
Molecular Weight (Mw) 20,000 - 150,000 g/mol The weight-average molecular weight (Mw) is also determined by GPC and reflects the broader distribution of polymer chain lengths.[5]
Polydispersity Index (PDI) 2.0 - 4.0PDI (Mw/Mn) indicates the breadth of the molecular weight distribution. A higher PDI is common for polymers synthesized via radical chain-growth mechanisms.[5]
Solubility Soluble in common organic solvents (THF, Chloroform, Toluene)The methyl groups on the polymer backbone generally enhance solubility compared to unsubstituted PPV.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of poly(2,5-dimethyl)phenylene vinylene from this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification start Start setup Assemble and Dry Glassware start->setup 1. reactants Prepare Monomer and Base Solutions setup->reactants 2. addition Slow Addition of Base at 0°C reactants->addition 3. stirring Stir at Room Temperature addition->stirring 4. quench Quench Reaction stirring->quench 5. precipitation Precipitate in Methanol quench->precipitation 6. filtration Filter and Wash Polymer precipitation->filtration 7. drying Dry Under Vacuum filtration->drying 8. end Final Polymer Product drying->end 9.

Caption: Experimental workflow for the synthesis of PDMPV.

Proposed Signaling Pathway (Reaction Mechanism)

The diagram below outlines the proposed mechanistic pathway for the Gilch polymerization of this compound.

reaction_mechanism monomer This compound intermediate p-Quinodimethane Intermediate monomer->intermediate + Base - HCl, - t-BuOH base Potassium tert-butoxide polymerization Radical Chain-Growth Polymerization intermediate->polymerization polymer Poly(2,5-dimethyl)phenylene vinylene (PDMPV) polymerization->polymer Propagation

Caption: Proposed mechanism for the Gilch polymerization.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2,5-Dimethylbenzyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,5-Dimethylbenzyl chloride. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the chloromethylation of p-xylene.

Q1: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the chloromethylation of p-xylene can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal Molar Ratios: The ratio of reactants is crucial. An incorrect molar ratio of p-xylene to formaldehyde and hydrochloric acid can lead to incomplete reaction or the formation of side products. For optimal results, a molar ratio of p-xylene:hydrochloric acid:formaldehyde of 1:3-6:0.4-0.6 is recommended.[1]

  • Inefficient Catalysis: The choice and concentration of the phase transfer catalyst are critical for facilitating the reaction between the aqueous and organic phases.[1][2] Ensure the catalyst, such as benzyltriethylammonium chloride or tetrabutylammonium bromide, is active and used in the correct amount.[1]

  • Inadequate Temperature Control: The reaction temperature influences both the rate of reaction and the formation of byproducts. A temperature range of 50-80°C is generally optimal.[1][2] Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can promote the formation of unwanted side products.

  • Poor Mixing: Insufficient agitation will limit the interaction between the immiscible aqueous and organic layers, resulting in a lower reaction rate and yield. Ensure vigorous stirring throughout the reaction.

  • Impure Reagents: The purity of starting materials, particularly p-xylene and formaldehyde, can impact the reaction outcome. Use of high-purity reagents is recommended.

Q2: I am observing the formation of significant amounts of side products, such as di- and trichloromethylated xylenes. How can I minimize these?

A2: The formation of multiple chloromethylated products is a common challenge. To enhance the selectivity towards the desired mono-chloromethylated product, consider the following:

  • Adjusting Molar Ratios: Using a molar excess of p-xylene relative to formaldehyde can favor the formation of the mono-substituted product.[3]

  • Controlling Reaction Time: Prolonged reaction times can increase the likelihood of multiple chloromethylations. Monitor the reaction progress using a suitable analytical technique (e.g., GC) and quench the reaction once the desired product is maximized. A typical reaction time is around 8-12 hours.[3]

  • Optimizing Temperature: As mentioned, higher temperatures can lead to more side products. Maintaining the reaction temperature in the recommended range of 50-80°C is crucial for selectivity.[1][2]

Q3: What is the best method for purifying the crude this compound?

A3: Post-reaction workup and purification are critical for obtaining a high-purity product. The typical procedure involves:

  • Phase Separation: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated from the aqueous layer.[3]

  • Washing: The organic layer should be washed to neutrality with a saturated sodium carbonate solution to remove any remaining acidic components.[3] This is followed by washing with water.

  • Drying: The washed organic layer is then dried over an anhydrous drying agent like magnesium sulfate.

  • Distillation: The final purification is typically achieved by vacuum distillation to isolate the this compound from unreacted starting materials and higher boiling point side products.[4]

Q4: Are there alternative synthesis routes to the chloromethylation of p-xylene?

A4: Yes, an alternative method involves the treatment of 2,5-dimethylbenzoic acid with thionyl chloride.[4] This reaction proceeds by converting the carboxylic acid to an acid chloride. The excess thionyl chloride is typically removed by vacuum distillation.[4]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the synthesis of this compound via chloromethylation of p-xylene.

Table 1: Reactant Molar Ratios

ReactantMolar Ratio (relative to p-xylene)Reference
p-Xylene1[1]
Hydrochloric Acid1-10 (preferred 3-6)[1]
Formaldehyde0.1-1.0 (preferred 0.4-0.6)[1]

Table 2: Reaction Conditions

ParameterValueReference
Temperature50 - 140 °C[1][3]
Reaction Time8 - 12 hours[3]
CatalystPhase Transfer Catalyst (e.g., Benzyltriethylammonium chloride)[1]
Product Yield>90%[3]
Product Purity>99%[1][3]

Experimental Protocols

Protocol 1: Chloromethylation of p-Xylene

This protocol is based on a common method for the synthesis of this compound.[1][3]

  • Reaction Setup: In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel.

  • Charging Reactants: Charge the flask with p-xylene, a 30-37% hydrochloric acid solution, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).[1]

  • Heating: Heat the mixture to 50°C with stirring.

  • Addition of Formaldehyde: Slowly add a 37-40% aqueous solution of formaldehyde to the reaction mixture via the dropping funnel.

  • Reaction: After the addition is complete, raise the temperature to 80°C and maintain it for the duration of the reaction (typically 8-12 hours), monitoring the progress by GC.[1][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with a saturated solution of sodium carbonate until neutral, followed by a water wash.[3]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Stage cluster_1 Workup & Purification Charge Reactants Charge Reactants Heating Heating Charge Reactants->Heating p-xylene, HCl, Catalyst Add Formaldehyde Add Formaldehyde Heating->Add Formaldehyde to 50°C Reaction Reaction (80°C, 8-12h) Add Formaldehyde->Reaction 37-40% aq. Cooling Cooling Reaction->Cooling Phase Separation Phase Separation Cooling->Phase Separation Washing Washing Phase Separation->Washing Organic Layer Drying Drying Washing->Drying Sat. Na2CO3, Water Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation Anhydrous MgSO4 Final Product Final Product Vacuum Distillation->Final Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Molar Ratios Check Molar Ratios Low Yield->Check Molar Ratios Verify Catalyst Activity Verify Catalyst Activity Low Yield->Verify Catalyst Activity Monitor Temperature Monitor Temperature Low Yield->Monitor Temperature Ensure Adequate Mixing Ensure Adequate Mixing Low Yield->Ensure Adequate Mixing Use Pure Reagents Use Pure Reagents Low Yield->Use Pure Reagents Optimize Ratios Optimize Ratios Check Molar Ratios->Optimize Ratios Replace/Add Catalyst Replace/Add Catalyst Verify Catalyst Activity->Replace/Add Catalyst Adjust Temperature Adjust Temperature Monitor Temperature->Adjust Temperature Increase Stirring Rate Increase Stirring Rate Ensure Adequate Mixing->Increase Stirring Rate Purify Starting Materials Purify Starting Materials Use Pure Reagents->Purify Starting Materials

Caption: A troubleshooting decision tree for addressing low reaction yields in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Carbocation Rearrangements in Reactions with 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding carbocation rearrangements encountered during chemical reactions involving 2,5-Dimethylbenzyl chloride. This resource is intended to assist researchers in identifying unexpected products, understanding the underlying mechanistic pathways, and optimizing reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: I performed a Friedel-Crafts alkylation of benzene with this compound expecting to get 2,5-dimethyl-diphenylmethane, but my spectral analysis (NMR, GC-MS) suggests the presence of an isomeric product. What could be the unexpected product?

A1: The formation of an unexpected isomer in the Friedel-Crafts alkylation of benzene with this compound is a strong indicator of a carbocation rearrangement. The initially formed 2,5-dimethylbenzyl carbocation is a primary carbocation. While it is stabilized by the benzene ring, it can potentially rearrange to a more stable secondary or tertiary carbocation if a suitable migration pathway exists.

In this specific case, a likely rearrangement is a 1,2-methyl shift. This would involve the migration of one of the adjacent methyl groups to the benzylic carbon, leading to the formation of a secondary benzylic carbocation. Subsequent alkylation of benzene with this rearranged carbocation would yield 2,4-dimethyl-diphenylmethane as the unexpected isomeric product.

Q2: What is the underlying mechanism for the formation of this rearranged product?

A2: The mechanism involves a classic Wagner-Meerwein rearrangement, which is a type of 1,2-hydride or 1,2-alkyl shift.[1] The driving force for this rearrangement is the formation of a more stable carbocation intermediate. Although the initial primary benzylic carbocation has resonance stabilization from the aromatic ring, a 1,2-methyl shift can lead to a secondary benzylic carbocation, which can also be stabilized by resonance and hyperconjugation.

The general steps are:

  • Formation of the initial carbocation: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from this compound to form the primary 2,5-dimethylbenzyl carbocation.

  • 1,2-Methyl Shift: A methyl group from the C2 or C5 position of the benzene ring migrates with its bonding electrons to the adjacent benzylic carbon. This results in the formation of a more stable secondary carbocation, the 2,4-dimethylbenzyl carbocation.

  • Electrophilic Aromatic Substitution: The rearranged carbocation then acts as the electrophile in the Friedel-Crafts alkylation of benzene, leading to the formation of 2,4-dimethyl-diphenylmethane.

Q3: How can I confirm the identity of the rearranged product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for the 2,5- and 2,4-isomers of dimethyl-diphenylmethane. The splitting patterns and coupling constants of the aromatic protons will differ due to the different substitution patterns.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region will differ between the two isomers, reflecting their symmetry.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can separate the isomers and provide their mass spectra. While the molecular ion peak will be the same, the fragmentation patterns may show subtle differences that can aid in identification when compared to a known standard or spectral database.

  • Reference Spectra: Comparing your experimental spectra with a known spectrum of authentic 2,4-dimethyl-diphenylmethane would provide definitive confirmation.

Q4: I am observing a mixture of both the expected (unrearranged) and the rearranged product. How can I control the product distribution to favor the desired 2,5-dimethyl-diphenylmethane?

A4: The ratio of rearranged to unrearranged products is often dependent on the reaction conditions, which influence the lifetime and stability of the carbocation intermediates. Here are some strategies to favor the formation of the unrearranged product:

  • Choice of Lewis Acid: Weaker Lewis acids may lead to a more "concerted" or "pseudo-Sₙ2" character in the reaction, where a free carbocation is less fully developed. This can reduce the likelihood of rearrangement. Consider screening milder Lewis acids such as FeCl₃ or ZnCl₂.

  • Temperature: Lowering the reaction temperature generally disfavors rearrangement processes, as they often have a slightly higher activation energy than the direct substitution. Performing the reaction at 0 °C or even lower temperatures may increase the yield of the desired product.

  • Solvent: The polarity of the solvent can influence carbocation stability. Less polar solvents may disfavor the formation of a fully dissociated carbocation, potentially reducing the extent of rearrangement.

  • Reaction Time: In some cases, the rearranged product may be the thermodynamically more stable product. Shorter reaction times at lower temperatures may favor the kinetically controlled (unrearranged) product. It is advisable to monitor the reaction progress over time by techniques like GC to determine the optimal reaction time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Presence of an unexpected isomer in the product mixture. Carbocation rearrangement (1,2-methyl shift) leading to the formation of a more stable carbocation intermediate.- Analyze the product mixture using ¹H NMR, ¹³C NMR, and GC-MS to identify the structure of the isomer. - Compare the spectra with those of potential rearranged products (e.g., 2,4-dimethyl-diphenylmethane).
Low yield of the desired 2,5-dimethyl substituted product. Reaction conditions favoring the formation of the thermodynamically more stable rearranged product.- Lower the reaction temperature. - Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). - Employ a less polar solvent. - Optimize the reaction time to favor the kinetic product.
Complex mixture of products, including polyalkylated species. The initial alkylation product is more reactive than the starting material, leading to further alkylation.- Use a large excess of the aromatic substrate (e.g., benzene) to increase the probability of the electrophile reacting with the substrate rather than the product.
Formation of de-alkylated or isomerized starting material. Strong Lewis acids can catalyze the isomerization or disproportionation of alkylbenzenes.- Use a milder Lewis acid. - Employ lower reaction temperatures and shorter reaction times.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene with this compound

This is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • This compound

  • Anhydrous benzene (dried over sodium/benzophenone or other suitable drying agent)

  • Anhydrous Aluminum chloride (AlCl₃) or other Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent (optional)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet/outlet

Procedure:

  • Under a nitrogen atmosphere, to a flame-dried round-bottom flask, add anhydrous benzene (a significant excess, e.g., 10 equivalents) and the chosen Lewis acid (e.g., 1.1 equivalents of AlCl₃) at 0 °C (ice bath).

  • If using a co-solvent, add anhydrous DCM.

  • Dissolve this compound (1 equivalent) in a small amount of anhydrous benzene or DCM.

  • Slowly add the solution of this compound to the stirred benzene/Lewis acid mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC.

  • To quench the reaction, slowly and carefully pour the reaction mixture over crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM or diethyl ether.

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to separate the isomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and GC-MS.

Visualizing Reaction Pathways

To better understand the potential for carbocation rearrangement, the following diagrams illustrate the key mechanistic steps.

Friedel_Crafts_Alkylation_Mechanism cluster_0 Unrearranged Pathway cluster_1 Rearranged Pathway start This compound + AlCl₃ carbocation1 2,5-Dimethylbenzyl Carbocation (Primary) start->carbocation1 Formation product1 2,5-Dimethyl-diphenylmethane carbocation1->product1 Alkylation of Benzene carbocation2 2,4-Dimethylbenzyl Carbocation (Secondary) carbocation1->carbocation2 1,2-Methyl Shift (Wagner-Meerwein) product2 2,4-Dimethyl-diphenylmethane (Unexpected Product) carbocation2->product2 Alkylation of Benzene

Figure 1. Reaction pathways in the Friedel-Crafts alkylation of benzene with this compound, illustrating the competing unrearranged and rearranged routes.

Experimental_Workflow start Reaction Setup (this compound, Benzene, Lewis Acid) reaction Friedel-Crafts Alkylation (Controlled Temperature and Time) start->reaction quench Reaction Quench (Ice/HCl) reaction->quench workup Aqueous Workup (Extraction and Washing) quench->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis product_unrearranged Desired Product: 2,5-Dimethyl-diphenylmethane analysis->product_unrearranged Quantify product_rearranged Potential Byproduct: 2,4-Dimethyl-diphenylmethane analysis->product_rearranged Identify & Quantify

References

Technical Support Center: Optimizing Spirotetramat Synthesis from 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of spirotetramat, with a focus on improving yields starting from 2,5-Dimethylbenzyl chloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for producing spirotetramat from this compound?

A1: The synthesis of spirotetramat from this compound is a multi-step process. A common and effective route involves the conversion of this compound into the key intermediate, 2,5-dimethylphenylacetic acid. This intermediate is then activated, typically as an acyl chloride (2,5-dimethylphenylacetyl chloride), and subsequently reacted with an appropriate amino ester followed by an intramolecular cyclization (Dieckmann condensation) and a final O-acylation to yield spirotetramat.

Q2: What are the critical steps influencing the overall yield of spirotetramat in this synthetic pathway?

A2: The critical yield-determining steps are:

  • Conversion of this compound to 2,5-dimethylphenylacetic acid: The efficiency of this step, whether through a cyanidation/hydrolysis sequence or a direct carbonylation, is crucial.

  • Intramolecular Cyclization (Dieckmann Condensation): This ring-forming reaction is often challenging and highly sensitive to reaction conditions. Optimizing the base, solvent, and temperature is vital for maximizing the yield of the spirocyclic core.

  • Purification of Intermediates: Proper purification at each stage is essential to prevent the accumulation of impurities that can inhibit subsequent reactions or complicate the final purification of spirotetramat.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: Common side reactions include:

  • During cyanidation: Formation of the corresponding isocyanide can occur.[1]

  • During hydrolysis of the nitrile: Incomplete hydrolysis can leave residual amide intermediates.

  • During acylation: Di-acylation or other side reactions with the amino ester can occur if the reaction conditions are not carefully controlled.

  • During Dieckmann condensation: Intermolecular condensation can lead to the formation of polymeric byproducts, especially at high concentrations.

Q4: How can I minimize the formation of the trans-isomer of spirotetramat?

A4: The formation of the desired cis-isomer is influenced by the stereochemistry of the preceding steps and the cyclization conditions. The technical material of spirotetramat is a mixture of cis and trans stereoisomers, with the cis-isomer being the active substance.[2] Careful control of the cyclization reaction conditions and subsequent purification steps, such as crystallization, can help in isolating the desired cis-isomer.

Troubleshooting Guides

Problem 1: Low yield in the conversion of this compound to 2,5-dimethylphenylacetic acid.
Potential Cause Recommended Solution(s)
Inefficient Cyanidation: Incomplete reaction or side product formation (e.g., isocyanide).- Ensure the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the reaction rate and yield. - Control the reaction temperature carefully, as elevated temperatures can promote side reactions. - Use an appropriate solvent system, such as a biphasic water/organic solvent system, to facilitate the reaction.
Incomplete Hydrolysis of the Nitrile: The nitrile group is resistant to hydrolysis.- Use strong acidic or basic conditions for hydrolysis. For example, refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide. - Increase the reaction time and/or temperature to ensure complete conversion. Be mindful of potential degradation of the product under harsh conditions.
Inefficient Carbonylation: Low catalyst activity or catalyst poisoning.- Use an active palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., dcpp·2HBF₄).[3] - Ensure the reaction is carried out under an inert atmosphere to prevent catalyst deactivation. - Optimize the base and solvent system. For example, K₂CO₃ in DMF or DMSO has been shown to be effective.[3]
Problem 2: Low yield during the intramolecular cyclization (Dieckmann Condensation).
Potential Cause Recommended Solution(s)
Inappropriate Base: The base may not be strong enough to deprotonate the α-carbon effectively, or it may be too nucleophilic, leading to side reactions.- Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). - The choice of base can be critical; for instance, sodium ethoxide in ethanol is a traditional choice, but sterically hindered bases in aprotic solvents can improve yields for complex substrates.
Intermolecular Condensation: High concentration of the starting material can favor intermolecular reactions over the desired intramolecular cyclization, leading to polymers.- Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the base using a syringe pump.
Reversible Reaction: The Dieckmann condensation is a reversible reaction.- Ensure the reaction is driven to completion by using a stoichiometric amount of base to deprotonate the resulting β-keto ester, which is more acidic than the starting material.
Poor Solvent Choice: The solvent can significantly impact the stability of the enolate and the reaction rate.- Aprotic solvents like THF or toluene are commonly used. Polar aprotic solvents like DMSO can sometimes enhance the reaction rate and yield.

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethylphenylacetic acid from this compound via Cyanidation and Hydrolysis

Step 1: Cyanidation of this compound

  • In a well-ventilated fume hood, to a solution of this compound (1 equivalent) in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium cyanide (1.1 to 1.5 equivalents).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Heat the mixture with vigorous stirring at a controlled temperature (e.g., 80-90°C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • The resulting solution of 2,5-dimethylbenzyl cyanide can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of 2,5-dimethylbenzyl cyanide

  • To the solution of 2,5-dimethylbenzyl cyanide from the previous step, add a concentrated aqueous solution of a strong acid (e.g., 60% H₂SO₄) or a strong base (e.g., 20-30% NaOH).

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • After completion, cool the reaction mixture.

  • If acidic hydrolysis was performed, carefully neutralize the excess acid and then acidify to a pH of 1-2 with concentrated HCl to precipitate the 2,5-dimethylphenylacetic acid.

  • If basic hydrolysis was performed, acidify the reaction mixture to a pH of 1-2 with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2,5-dimethylphenylacetic acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., n-hexane).[4]

Protocol 2: Synthesis of Spirotetramat from 2,5-dimethylphenylacetic acid

Step 1: Synthesis of 2,5-dimethylphenylacetyl chloride

  • To a solution of 2,5-dimethylphenylacetic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature.

  • A catalytic amount of DMF can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50°C) until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,5-dimethylphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Acylation of Ethyl 1-amino-4-methoxycyclohexanecarboxylate

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl 1-amino-4-methoxycyclohexanecarboxylate (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0°C.

  • Add a solution of 2,5-dimethylphenylacetyl chloride (1 equivalent) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide intermediate.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

  • In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF or DMF).

  • To this solution, add a solution of the amide intermediate from the previous step in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0°C to room temperature).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by adding it to ice-cold water and acidify to a pH of 1 with concentrated HCl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude enol intermediate.

Step 4: O-acylation to Spirotetramat

  • Dissolve the enol intermediate (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C.

  • Add ethyl chloroformate (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude spirotetramat can be purified by column chromatography or recrystallization to yield the final product. A yield of 85% for this final step has been reported.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reagents and Conditions Reported Yield Reference
Chloromethylationp-xyleneThis compoundParaformaldehyde, HCl, ionic liquid90.1-92.1%US20130046108A1
Carbonylation & HydrolysisThis compound2,5-dimethylphenylacetic acidCO, Pd catalyst, pyridine, water, tert-pentanol91.7% (overall from p-xylene)US20130046108A1
Four-step synthesisp-xylene2,5-dimethyl phenylacetyl chlorideChloromethylation, cyanidation, hydrolysis, acyl chlorination75% (overall)CN111072470A
O-acylationcis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-oneSpirotetramatEthyl chloroformate, triethylamine, dichloromethane85%ChemicalBook
Multi-step synthesis4-methoxycyclohexan-1-oneSpirotetramatMulti-step sequence20.4% (overall)Semantic Scholar

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Amide Formation cluster_cyclization Spirocycle Formation cluster_final Final Product 2_5_DMB_Chloride 2,5-Dimethylbenzyl Chloride 2_5_DMP_Acetic_Acid 2,5-dimethylphenylacetic acid 2_5_DMB_Chloride->2_5_DMP_Acetic_Acid Cyanidation/ Hydrolysis or Carbonylation 2_5_DMP_Acyl_Chloride 2,5-dimethylphenylacetyl chloride 2_5_DMP_Acetic_Acid->2_5_DMP_Acyl_Chloride Acyl Chlorination Amide_Intermediate Amide Intermediate 2_5_DMP_Acyl_Chloride->Amide_Intermediate Acylation Enol_Intermediate Enol Intermediate Amide_Intermediate->Enol_Intermediate Intramolecular Cyclization Spirotetramat Spirotetramat Enol_Intermediate->Spirotetramat O-acylation

Caption: Overall experimental workflow for the synthesis of spirotetramat from this compound.

troubleshooting_guide Start Low Spirotetramat Yield Check_Step Identify the problematic step Start->Check_Step Step1 Conversion to 2,5-dimethylphenylacetic acid Check_Step->Step1 Early stage Step2 Intramolecular Cyclization Check_Step->Step2 Mid stage Step3 Final Purification Check_Step->Step3 Late stage Troubleshoot1 Check cyanidation/hydrolysis or carbonylation conditions. - Catalyst activity? - Reaction time/temp? - Purity of starting material? Step1->Troubleshoot1 Troubleshoot2 Optimize Dieckmann condensation. - Base selection? - High dilution? - Anhydrous conditions? Step2->Troubleshoot2 Troubleshoot3 Review purification method. - Recrystallization solvent? - Column chromatography conditions? - Presence of isomers? Step3->Troubleshoot3

Caption: A troubleshooting decision tree for low yield in spirotetramat synthesis.

References

Side reactions and byproduct formation in the polymerization of 2,5-Dimethylbenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,5-Dimethylbenzyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Polymer Yield - Initiator Inefficiency: The chosen initiator may not be effectively generating carbocations from the monomer. - Monomer Impurity: Impurities in the this compound can terminate the polymerization. - Chain Transfer Reactions: Transfer of the active carbocation to the monomer, solvent, or impurities can prematurely terminate chain growth.[1]- Initiator Selection: Use a strong Lewis acid initiator such as AlCl₃ or FeCl₃. The initiator concentration may need to be optimized.[2] - Monomer Purification: Purify the this compound monomer, for example by distillation, before use. - Solvent Choice: Use a non-polar, aprotic solvent to minimize chain transfer.[1]
Low Molecular Weight and/or Broad Polydispersity - Chain Transfer: Frequent chain transfer events lead to shorter polymer chains and a broader distribution of molecular weights.[1] - Uncontrolled Initiation: A rapid and uncontrolled initiation process can lead to the simultaneous growth of many chains, resulting in lower overall molecular weight.- Temperature Control: Conduct the polymerization at a lower temperature to reduce the rate of chain transfer reactions.[3] - Controlled Monomer Addition: Add the monomer to the reaction mixture gradually to maintain a low monomer concentration, which can help control the initiation rate.
Gel Formation - Cross-linking Reactions: Unwanted Friedel-Crafts alkylation at the aromatic rings of the polymer backbone can lead to the formation of a cross-linked, insoluble gel. - High Monomer Concentration: High concentrations of monomer and active centers can increase the likelihood of intermolecular side reactions leading to cross-linking.- Monomer Concentration: Maintain a low monomer concentration throughout the polymerization. - Solvent Selection: Use a solvent that can effectively solvate the growing polymer chains to reduce intermolecular interactions.
Inconsistent Results - Moisture Contamination: Traces of water can react with the Lewis acid initiator, deactivating it and leading to inconsistent initiation. - Variability in Reagent Quality: Inconsistent purity of the monomer or solvent can introduce variable levels of terminating agents.- Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Reagent Purity: Use high-purity, anhydrous reagents from a reliable source.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of this compound?

A1: The primary side reactions are:

  • Branching: The growing carbocation can attack the aromatic ring of another polymer chain, leading to a branched structure instead of a linear one. This is a common issue in Friedel-Crafts polymerizations.[4][5]

  • Carbocation Rearrangement: Although less common with benzylic carbocations, rearrangements to more stable carbocations can potentially occur, leading to irregular polymer structures.

  • Unwanted Electrophilic Aromatic Substitution: The carbocation can react at positions on the aromatic ring other than the desired para-position, leading to structural defects in the polymer chain.

  • Formation of Stilbene-like Structures: Elimination of HCl from two adjacent monomer units can lead to the formation of a double bond, creating a stilbene-like defect in the polymer backbone.

Q2: What is the expected mechanism for the polymerization of this compound?

A2: The polymerization of this compound typically proceeds via a cationic polymerization mechanism, specifically a Friedel-Crafts alkylation.[6] The Lewis acid initiator abstracts the chloride ion to form a stable benzylic carbocation. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of another monomer molecule to form a new carbon-carbon bond and propagate the polymer chain.[1]

Q3: How can I control the molecular weight of the resulting polymer?

A3: Controlling the molecular weight can be challenging due to the nature of cationic polymerization.[3] Methods to achieve better control include:

  • Monomer to Initiator Ratio: Adjusting the ratio of monomer to initiator can influence the final molecular weight. A higher ratio generally leads to higher molecular weight, assuming termination and chain transfer reactions are minimized.

  • Temperature: Lowering the reaction temperature can suppress chain transfer and termination reactions, leading to higher molecular weight polymers with narrower polydispersity.[3]

  • Controlled/Living Polymerization Techniques: While more complex, employing controlled or "living" polymerization techniques, such as using specific initiating systems, can provide excellent control over molecular weight and polydispersity.

Q4: What analytical techniques are recommended for characterizing the polymer and identifying byproducts?

A4: A combination of techniques is recommended for a thorough analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the primary structure of the polymer and identify structural irregularities or end groups arising from side reactions.[7][8]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.[9]

  • Mass Spectrometry (MS), particularly coupled with Gas Chromatography (GC-MS) or Pyrolysis-GC-MS: To identify and quantify low molecular weight byproducts and degradation fragments.[10]

  • Infrared (IR) Spectroscopy: To confirm the presence of expected functional groups in the polymer and to detect potential byproducts with distinct IR absorptions.

Experimental Protocols

General Protocol for Minimizing Side Reactions in the Polymerization of this compound

This protocol outlines a general approach to minimize common side reactions. Optimization will be necessary for specific experimental goals.

Materials:

  • This compound (purified by distillation)

  • Anhydrous Lewis acid initiator (e.g., AlCl₃, FeCl₃)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., methanol)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. This typically includes a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet.

  • Initiator Addition: Dissolve the Lewis acid initiator in a small amount of anhydrous solvent in the reaction flask. Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Monomer Addition: Dissolve the purified this compound in the anhydrous solvent in the dropping funnel. Add the monomer solution dropwise to the stirred initiator solution over a prolonged period to maintain a low monomer concentration.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired time. Monitor the reaction progress if possible (e.g., by taking aliquots for analysis).

  • Termination: Quench the polymerization by adding a protic solvent like methanol. This will react with the active carbocations and terminate the chain growth.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol).

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (e.g., Distillation) Initiator_Addition Initiator Addition (Lewis Acid in Anhydrous Solvent) Monomer_Purification->Initiator_Addition Anhydrous_Conditions Anhydrous Conditions (Dry Glassware, Inert Gas) Anhydrous_Conditions->Initiator_Addition Controlled_Monomer_Addition Controlled Monomer Addition (Slow, Dropwise) Initiator_Addition->Controlled_Monomer_Addition Termination Termination (e.g., with Methanol) Controlled_Monomer_Addition->Termination Low_Temperature Low Temperature Control (e.g., 0°C to -20°C) Low_Temperature->Controlled_Monomer_Addition Isolation_Purification Isolation & Purification (Precipitation, Washing, Drying) Termination->Isolation_Purification Characterization Characterization (NMR, GPC, MS) Isolation_Purification->Characterization

Caption: Experimental workflow for controlled polymerization.

side_reactions cluster_side Potential Side Reactions Polymerization Desired Linear Polymerization Branching Branching (Attack on Polymer Backbone) Polymerization->Branching High Monomer Conc. Carbocation_Rearrangement Carbocation Rearrangement (Structural Defects) Polymerization->Carbocation_Rearrangement Thermodynamically Driven Unwanted_Substitution Unwanted Electrophilic Substitution (Irregular Structure) Polymerization->Unwanted_Substitution High Temperature Stilbene_Formation Stilbene Formation (Double Bond Defects) Polymerization->Stilbene_Formation Elimination

Caption: Common side reactions in the polymerization.

References

Technical Support Center: Purification of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-Dimethylbenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. These can include:

  • Unreacted p-xylene: The starting material for the chloromethylation reaction.

  • 2,5-Dimethylbenzyl alcohol: Formed by the hydrolysis of this compound, especially in the presence of water.[1]

  • Bis(2,5-dimethylbenzyl) ether: Formed from the reaction of 2,5-dimethylbenzyl alcohol with this compound.

  • Over-chlorinated products: Such as 2,5-bis(chloromethyl)-p-xylene.

  • Polymeric materials: Resulting from the polymerization of the product, often catalyzed by acidic impurities.[1]

  • Residual acids: Such as hydrochloric acid (HCl) from the synthesis process.[1]

Q2: What are the primary challenges when purifying this compound?

A2: The main challenges in purifying this compound are its reactivity and thermal sensitivity. It is a lachrymator, meaning it can cause irritation to the eyes. It is also prone to hydrolysis and polymerization, especially at elevated temperatures or in the presence of acidic or metallic impurities.[1]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying impurities in this compound.[2][3][4]

Troubleshooting Guides

Distillation Issues

Problem: My this compound is polymerizing in the distillation flask.

  • Cause: Polymerization during distillation is often catalyzed by acidic residues (like HCl) or metal contaminants.[1]

  • Troubleshooting Steps:

    • Neutralize Acidic Impurities: Before distillation, wash the crude this compound with a 5% aqueous sodium bicarbonate or sodium carbonate solution until the evolution of CO2 ceases.[1] This step is crucial for removing residual HCl.

    • Thorough Washing: After the base wash, wash the organic layer with water and then with brine to remove any remaining base and dissolved salts.[1]

    • Use Clean Glassware: Ensure all glassware is meticulously clean and dry to prevent the introduction of contaminants that could initiate polymerization.[1]

Problem: I am observing HCl gas evolution during the distillation.

  • Cause: This is likely due to the thermal decomposition of the product, which can be exacerbated by the presence of moisture or acidic impurities.

  • Troubleshooting Steps:

    • Ensure Complete Drying: The most critical step is to ensure the this compound is anhydrous before heating. Use a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

    • Perform Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of the compound, minimizing thermal decomposition.[5][6]

Recrystallization and Product Isolation Issues

Problem: My this compound will not crystallize.

  • Cause: this compound is often a liquid at room temperature, which can make crystallization challenging. Impurities can also inhibit crystal formation.

  • Troubleshooting Steps:

    • Confirm Purity: Ensure that the material is of high purity before attempting crystallization, as impurities can act as a solvent.

    • Solvent Screening: Experiment with a variety of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.[7][8][9] Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.[10][11]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Low-Temperature Crystallization: Try cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁Cl[12][13][14]
Molecular Weight154.64 g/mol [12][13]
Boiling Point221-226 °C (lit.)[13]
Density1.046 g/mL at 25 °C (lit.)[13]
Refractive Indexn20/D 1.537 (lit.)[13]

Table 2: Suggested Solvents for Recrystallization Attempts

Solvent(s)Rationale
Hexanes or PentaneNon-polar solvent, may have low solubility at cold temperatures.
Ethanol/WaterA common two-solvent system for moderately polar compounds.[11]
Dichloromethane/HexanesAnother two-solvent system, good for a range of polarities.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Vacuum Distillation

This protocol is designed to remove acidic impurities and water before a final purification step by vacuum distillation.[1]

1. Aqueous Wash: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a 5% aqueous sodium bicarbonate solution. c. Gently swirl and vent the funnel frequently to release any CO2 gas produced. d. Shake the funnel vigorously for 2-3 minutes. e. Allow the layers to separate and discard the aqueous layer. f. Repeat the wash with deionized water, followed by a wash with brine.

2. Drying: a. Transfer the organic layer to a clean, dry flask. b. Add anhydrous magnesium sulfate or calcium chloride and swirl. c. Allow the mixture to stand for at least 30 minutes to ensure complete drying.

3. Vacuum Distillation: a. Filter the dried this compound into a round-bottom flask suitable for distillation. b. Set up a vacuum distillation apparatus. c. Slowly reduce the pressure and begin heating. d. Collect the fraction that distills at the appropriate temperature for the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 221-226 °C.[13]

Protocol 2: Column Chromatography

For small-scale purification or when distillation is not effective, silica gel column chromatography can be employed.

1. Slurry Preparation: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

2. Column Packing: a. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel bed.

4. Elution: a. Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate or dichloromethane. b. Collect fractions and analyze them by TLC or GC-MS to identify the pure product.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product crude Crude this compound wash Aqueous Wash (5% NaHCO3, H2O, Brine) crude->wash dry Drying (Anhydrous MgSO4) wash->dry distill Vacuum Distillation dry->distill pure Pure this compound distill->pure

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered polymerization Polymerization during distillation? start->polymerization hcl_evolution HCl evolution during distillation? start->hcl_evolution no_crystals Failure to crystallize? start->no_crystals polymerization->hcl_evolution No wash_solution Solution: Wash with weak base before distillation. polymerization->wash_solution Yes hcl_evolution->no_crystals No vacuum_solution Solution: Use vacuum distillation and ensure dryness. hcl_evolution->vacuum_solution Yes solvent_solution Solution: Screen different solvents or use a two-solvent system. no_crystals->solvent_solution Yes end Problem Resolved wash_solution->end vacuum_solution->end solvent_solution->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Catalyst Selection in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize side products in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: How can I prevent polyalkylation in my Friedel-Crafts alkylation reaction?

A1: Polyalkylation is a common side reaction where the initial alkylated product, which is more nucleophilic than the starting material, undergoes further alkylation. To minimize this, you should consider catalyst choice and reaction conditions.

The key is to decrease the reactivity of the system once the first alkylation has occurred. This can be achieved by:

  • Using a Milder Lewis Acid: Strong Lewis acids like AlCl₃ strongly activate the alkylating agent and the product, leading to multiple additions. Milder catalysts such as ZnCl₂, FeCl₃, or BF₃ etherate can provide better control.

  • Employing Shape-Selective Catalysts: Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. Their well-defined pore structures can prevent the formation of bulky polyalkylated products by sterically hindering the reaction after the first alkylation. For example, zeolites like H-ZSM-5 are effective for monoalkylation.

  • Controlling Stoichiometry: Using a large excess of the aromatic substrate can statistically favor monoalkylation.

Catalyst Performance Comparison for Benzene Alkylation

CatalystAlkylating AgentAromatic SubstrateMonoalkylated Product YieldPolyalkylated Product (%)Reference
AlCl₃PropyleneBenzene~35%High
H-ZSM-5 ZeolitePropyleneBenzene>90% (Cumene)Low (<5%)
Amberlyst-151-DeceneBenzene98%Not Detected
ZnCl₂tert-Butyl chlorideBenzeneGoodModerateGeneral Knowledge
Q2: My Friedel-Crafts alkylation is yielding an unexpected isomer. How can I prevent carbocation rearrangement?

A2: Carbocation rearrangements occur because the initially formed carbocation rearranges to a more stable form (e.g., a primary to a secondary or tertiary carbocation) before alkylating the aromatic ring.

To avoid this, you can either prevent the formation of a free carbocation or use conditions that favor the kinetic product.

  • Use a Milder Catalyst: Less reactive Lewis acids, such as ZnCl₂, are less likely to promote the complete dissociation of the alkyl halide, reducing the lifetime of the free carbocation and minimizing rearrangement.

  • Choose a Different Alkylating Agent: Use an alkylating agent that is less prone to rearrangement.

  • Perform Friedel-Crafts Acylation Followed by Reduction: This is a classic two-step strategy. Acyl cations (R-C=O⁺) are resonance-stabilized and do not rearrange. The acylation reaction produces a ketone, which can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction). This method reliably produces the straight-chain alkylated product.

Logical Workflow for Avoiding Rearrangements

A Desired Product: Straight-Chain Alkylbenzene B Reaction Choice A->B C Direct Alkylation with Primary Alkyl Halide B->C Direct Route F Two-Step Acylation-Reduction B->F Indirect Route D Rearrangement Occurs? C->D E Isomeric Mixture (Undesired) D->E Yes I Desired Straight-Chain Product D->I No (Rare) G 1. Friedel-Crafts Acylation (No Rearrangement) F->G H 2. Clemmensen or Wolff-Kishner Reduction G->H H->I

Caption: Decision process for obtaining straight-chain alkylated products.

Q3: How can I catalyze a Friedel-Crafts reaction on a moderately deactivated aromatic ring?

A3: Friedel-Crafts reactions typically fail with strongly deactivated rings (e.g., nitrobenzene). However, for moderately deactivated rings like halobenzenes, more forcing conditions or highly active catalysts are necessary.

  • For Acylations: The traditional AlCl₃ is often the catalyst of choice due to its high activity. You may need to use stoichiometric amounts of the catalyst, as it complexes with the product ketone.

  • Use of "Real" Catalysts: For some systems, stronger, non-traditional acid catalysts can be effective. Triflic acid (CF₃SO₃H) is a superacid that can catalyze reactions where Lewis acids fail. However, it is corrosive and requires careful handling.

Protocol: Acylation of Chlorobenzene using AlCl₃

This protocol outlines the acylation of a moderately deactivated ring.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (substrate)

  • Acetyl Chloride (acylating agent)

  • Dichloromethane (anhydrous solvent)

  • Hydrochloric Acid (aqueous, for workup)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the suspension while stirring.

  • After the addition is complete, add chlorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Troubleshooting Guide

Problem: Catalyst deactivation and difficult removal.

Solution: Traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and can be difficult to remove from the reaction mixture, leading to aqueous waste during workup. Using solid acid catalysts can resolve this.

Advantages of Solid Acid Catalysts:

  • Easy Separation: They can be removed by simple filtration, simplifying product workup.

  • Recyclability: Solid catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.

  • Reduced Corrosion and Waste: They are generally less corrosive and eliminate the need for aqueous quenching, reducing waste streams.

Solid Catalyst Selection Workflow

Start Reaction Goal: Clean & Reusable Catalysis Substrate Analyze Substrate & Reagent Size Start->Substrate Zeolite Use Shape-Selective Zeolite (e.g., H-ZSM-5, H-Beta) Substrate->Zeolite Small molecules, high regioselectivity needed Resin Use Sulfonated Resin (e.g., Amberlyst, Nafion) Substrate->Resin Moderate temperature, bulky molecules Clay Use Acid-Treated Clay (e.g., Montmorillonite K-10) Substrate->Clay Mild conditions, cost-sensitive Reaction Perform Reaction in Batch or Flow Reactor Zeolite->Reaction Resin->Reaction Clay->Reaction Filter Separate Catalyst by Filtration Reaction->Filter Product Evaporate Solvent to Obtain Product Filter->Product Regen Regenerate Catalyst (e.g., by Calcination) Filter->Regen

Caption: Workflow for selecting and using a solid acid catalyst.

Technical Support Center: Controlling Molecular Weight in the Polymerization of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polymerization of 2,5-Dimethylbenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound undergo?

A1: this compound undergoes a Friedel-Crafts step-growth polymerization at low temperatures. This reaction is typically catalyzed by a Lewis acid, such as stannic chloride (SnCl₄), to produce poly(2,5-dimethyl-p-phenylene).[1]

Q2: How is the molecular weight of the resulting polymer typically controlled?

A2: The molecular weight of the polymer can be controlled by several factors, including:

  • Monomer-to-catalyst ratio: Adjusting the concentration of the Lewis acid catalyst can influence the final molecular weight.

  • Monomer concentration: The initial concentration of the this compound monomer can impact the chain length.

  • Reaction temperature and time: The temperature profile and duration of the polymerization play a crucial role.

  • Purity of reactants and solvent: The presence of impurities can lead to premature termination of the polymer chains.

  • Stoichiometric imbalance: In step-growth polymerizations, a slight excess of one bifunctional monomer or the addition of a monofunctional monomer can be used to control the degree of polymerization.

Q3: What are the typical molecular weights and polydispersity indices (PDI) achievable for this polymerization?

A3: For the polymerization of benzyl chloride, a close analog of this compound, number average molecular weights (Mn) of around 16,000 g/mol and weight average molecular weights (Mw) of approximately 41,000 g/mol have been reported.[2] The resulting polymers often exhibit a relatively broad molecular weight distribution.

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Additionally, aliquots can be taken at different time points and analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of the polymer being formed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Molecular Weight 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., SnCl₄) is sensitive to moisture. Contamination with water will deactivate the catalyst. 2. Non-optimal Monomer Concentration: The initial concentration of this compound may be too low or too high. 3. Premature Termination: Impurities in the monomer, solvent, or from the reaction setup can act as chain-terminating agents. 4. Inappropriate Reaction Temperature: The temperature may be too high, leading to side reactions, or too low, resulting in a slow polymerization rate.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Monomer Concentration: Experiment with different initial monomer concentrations to find the optimal condition for achieving the desired molecular weight. 3. Purify Reactants: Purify the this compound monomer (e.g., by distillation) and use high-purity, dry solvents. 4. Control Reaction Temperature: Carefully control the reaction temperature profile. A gradual increase in temperature as the viscosity increases is often beneficial.[2]
High Polydispersity Index (PDI) 1. Multiple Active Species: The presence of multiple types of active catalytic species can lead to the formation of polymer chains with varying lengths. 2. Chain Transfer Reactions: Uncontrolled chain transfer reactions can broaden the molecular weight distribution. 3. Inconsistent Reaction Conditions: Fluctuations in temperature or inefficient mixing can lead to a non-uniform polymerization process.1. Use a Well-Defined Catalyst System: Ensure the catalyst is of high purity and handled properly to maintain its integrity. 2. Minimize Side Reactions: Optimize reaction conditions (temperature, concentration) to favor the propagation reaction over chain transfer. 3. Maintain Stable Conditions: Use a reliable temperature controller and ensure efficient stirring throughout the polymerization to maintain homogeneity.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: The purity of the monomer and catalyst can vary between different supplier lots. 2. Inconsistent Reaction Setup: Minor differences in the experimental setup, such as the efficiency of the inert atmosphere, can affect the results. 3. Differences in Work-up Procedure: Variations in the precipitation and purification steps can lead to the isolation of different polymer fractions.1. Standardize Reagents: Whenever possible, use reagents from the same batch for a series of experiments. If a new batch is used, re-optimization may be necessary. 2. Follow a Strict Protocol: Document and adhere to a detailed experimental protocol to ensure consistency in every reaction. 3. Standardize Purification: Use a consistent method for precipitating, washing, and drying the polymer to ensure reproducible results.

Experimental Protocols

Key Experiment: Polymerization of Benzyl Chloride (as an analogue for this compound)

This protocol is adapted from the synthesis of poly(phenylene methylene) using benzyl chloride and a SnCl₄ catalyst and can serve as a starting point for the polymerization of this compound.[2]

Materials:

  • Benzyl chloride (or this compound)

  • Stannic chloride (SnCl₄)

  • Methanol

  • Nitrogen gas supply

  • Four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • Reaction Setup: A four-necked 350 mL flask is evacuated and flushed several times with nitrogen to ensure an inert atmosphere.

  • Reagent Addition: Under a nitrogen counterflow, add benzyl chloride (140 mL, 1.216 mol) to the flask. Subsequently, add SnCl₄ (0.9 mL, 12.2 mmol) as the catalyst.

  • Polymerization:

    • Heat the reaction mixture to 80 °C with stirring. The initiation of the reaction is indicated by the evolution of HCl gas and the appearance of a red color.

    • After one hour, increase the temperature to 120 °C.

    • Two hours later, further increase the temperature to 160 °C to reduce the viscosity and maintain effective stirring.

    • Continue the reaction overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in an appropriate solvent (e.g., chloroform or THF).

    • Add the polymer solution dropwise to a large volume of methanol under vigorous stirring to precipitate the polymer.

    • Continue stirring for several hours to obtain a fine polymer powder.

  • Purification:

    • Filter the precipitated polymer.

    • Dry the polymer powder under vacuum (e.g., 3 x 10⁻³ bar at 50 °C) for 72 hours.

Characterization:

The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).[2]

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Observed check_catalyst Verify Catalyst Activity and Anhydrous Conditions start->check_catalyst check_purity Assess Purity of Monomer and Solvent check_catalyst->check_purity Catalyst OK optimize_conditions Optimize Reaction Parameters check_catalyst->optimize_conditions Catalyst Inactive check_concentration Evaluate Monomer Concentration check_purity->check_concentration Reagents Pure check_purity->optimize_conditions Impurities Present check_temp_time Review Reaction Temperature and Time check_concentration->check_temp_time Concentration OK check_concentration->optimize_conditions Suboptimal Conc. check_temp_time->optimize_conditions Temp/Time OK check_temp_time->optimize_conditions Suboptimal Temp/Time successful_polymerization Desired Molecular Weight Achieved optimize_conditions->successful_polymerization

Caption: A logical workflow for diagnosing and addressing common causes of low molecular weight in the polymerization of this compound.

Experimental Workflow for Polymerization

Polymerization_Workflow setup Reaction Setup under Inert Atmosphere reagents Add this compound and SnCl4 setup->reagents polymerization Heat and Stir (80°C -> 120°C -> 160°C) reagents->polymerization workup Cool, Dissolve, and Precipitate in Methanol polymerization->workup purification Filter and Dry Polymer workup->purification characterization Analyze by GPC (Mn, Mw, PDI) purification->characterization

Caption: A step-by-step experimental workflow for the synthesis of poly(2,5-dimethyl-p-phenylene).

References

Reducing the formation of impurities in 2,5-Dimethylbenzyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylbenzyl chloride. Our aim is to help you minimize impurity formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common industrial and laboratory method for synthesizing this compound is the chloromethylation of p-xylene. This electrophilic aromatic substitution reaction typically involves reacting p-xylene with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.

Q2: What are the most common impurities I should be aware of during the synthesis of this compound?

The primary impurities can be categorized as follows:

  • Over-reaction Products: These are primarily dichloromethylated isomers of p-xylene, such as 1,4-bis(chloromethyl)-2,5-dimethylbenzene.

  • Side-Reaction Products: The most common side-product is bis(2,5-dimethylbenzyl) ether, which can form under the reaction conditions.

  • Unreacted Starting Materials: Residual p-xylene can remain if the reaction does not go to completion.

  • Hazardous Byproducts: It is critical to be aware of the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1][2]

Q3: How can I detect and quantify the impurities in my this compound product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities such as dichlorinated byproducts and residual p-xylene.[3][4][5] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities like the ether byproduct.[6]

Q4: What are the key safety precautions when performing a chloromethylation reaction?

Given the hazardous nature of the reagents and potential byproducts, strict safety measures are essential. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Special attention should be paid to the potential formation of the carcinogen bis(chloromethyl) ether.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the formation of key impurities.

Issue 1: Presence of a significant amount of dichlorinated byproduct.
  • Symptom: GC-MS analysis of your product shows a significant peak corresponding to a dichloromethyl-dimethylbenzene isomer.

  • Cause: This is typically a result of over-chloromethylation of the p-xylene starting material. The initial product, this compound, is itself susceptible to a second chloromethylation reaction. This is more likely to occur if there is a high local concentration of the chloromethylating agent or if the reaction is allowed to proceed for too long.

  • Solution:

    • Control Stoichiometry: Use a molar excess of p-xylene relative to formaldehyde and hydrogen chloride. This will increase the probability of the chloromethylating agent reacting with the starting material rather than the product.

    • Reaction Time: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., GC) and quench the reaction once the desired level of conversion of the starting material is achieved, before significant amounts of the dichlorinated product are formed.

    • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of a second chloromethylation.

Issue 2: Formation of a high-boiling, non-polar impurity.
  • Symptom: During purification (e.g., distillation), you observe a high-boiling fraction that is difficult to separate from your product. This impurity may appear as an additional spot in TLC analysis.

  • Cause: This impurity is likely bis(2,5-dimethylbenzyl) ether. It can be formed through two main pathways:

    • The reaction of the newly formed this compound with the intermediate 2,5-dimethylbenzyl alcohol (formed by hydrolysis of the product).

    • The direct reaction of two molecules of this compound under acidic conditions.

  • Solution:

    • Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried before use. The presence of water can lead to the hydrolysis of the benzyl chloride product to the corresponding alcohol, which is a precursor to ether formation.[7]

    • Temperature Control: Avoid excessive heating during the reaction and work-up, as higher temperatures can promote the etherification reaction.

    • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps without delay to minimize the time the product is exposed to acidic conditions.

Issue 3: Low yield and presence of unreacted p-xylene.
  • Symptom: The overall yield of the desired product is low, and analysis shows a significant amount of unreacted p-xylene.

  • Cause: This indicates an incomplete reaction, which can be due to several factors:

    • Insufficient Reagents: The molar ratio of formaldehyde and/or HCl to p-xylene may be too low.

    • Poor Mixing: In a multiphasic reaction, inefficient stirring can limit the reaction rate.

    • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the temperature used.

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Solution:

    • Optimize Stoichiometry: Ensure an adequate molar ratio of the chloromethylating agents to the p-xylene.

    • Efficient Stirring: Use a mechanical stirrer to ensure good mixing of the reaction components.

    • Temperature and Time: Experiment with increasing the reaction temperature and/or extending the reaction time, while monitoring for the formation of byproducts.

Data Presentation

The following tables summarize the impact of reaction conditions on the yield and purity of this compound, based on data from cited literature.

Table 1: Effect of Reaction Time on Product Yield

Reaction Time (hours)Yield (%)Purity (%)Reference
891.399.2[8]
10->99.0[9]
1292.499.2[8]

Table 2: Effect of Reactant Molar Ratio on Product Yield

Molar Ratio (p-xylene:formaldehyde:HCl)Yield (%)Purity (%)Reference
1.2 : 0.6 : 0.7891.399.2[8]
1 : 0.8 : 3.6->99.0[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example based on common literature procedures.[8][9]

Materials:

  • p-Xylene

  • Formaldehyde (or paraformaldehyde)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (optional, as catalyst)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Sodium Bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add p-xylene and concentrated hydrochloric acid.

  • If using a catalyst, add zinc chloride to the mixture.

  • Heat the mixture to the desired reaction temperature (typically 60-80°C) with vigorous stirring.

  • Slowly add formaldehyde (or a slurry of paraformaldehyde in HCl) to the reaction mixture through the dropping funnel.

  • Maintain the reaction at the set temperature for the desired time (e.g., 8-12 hours), monitoring the progress by GC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: GC-MS Analysis of Impurities

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating the components.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium

  • Injection Mode: Split

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration for GC-MS analysis.

Visualizations

Impurity_Formation_Pathways pXylene p-Xylene Product This compound pXylene->Product Chloromethylation (Desired Reaction) Formaldehyde Formaldehyde + HCl Formaldehyde->Product DiChloro Dichloromethyl- dimethylbenzene Formaldehyde->DiChloro BCME bis(Chloromethyl) ether Formaldehyde->BCME Dimerization (Hazardous Byproduct) Product->DiChloro Over-reaction Ether bis(2,5-Dimethylbenzyl) ether Product->Ether Side-reaction Alcohol 2,5-Dimethylbenzyl alcohol Product->Alcohol Hydrolysis (H2O) Alcohol->Ether Etherification

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis analyze Analyze Product (GC-MS, HPLC) start->analyze check_purity Is Purity > 99%? analyze->check_purity end End check_purity->end Yes troubleshoot Troubleshoot Impurities check_purity->troubleshoot No dichloro High Dichlorinated Byproduct? troubleshoot->dichloro ether High Ether Byproduct? troubleshoot->ether low_yield Low Yield? troubleshoot->low_yield adjust_stoichiometry Adjust Stoichiometry (Excess p-Xylene) dichloro->adjust_stoichiometry control_time_temp Control Reaction Time & Temperature dichloro->control_time_temp anhydrous Ensure Anhydrous Conditions ether->anhydrous prompt_workup Prompt Work-up ether->prompt_workup optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions adjust_stoichiometry->analyze control_time_temp->analyze anhydrous->analyze prompt_workup->analyze optimize_conditions->analyze

Caption: A logical workflow for troubleshooting impurity formation.

References

Strategies to enhance the stability of 2,5-Dimethylbenzyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2,5-Dimethylbenzyl chloride during storage.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Discoloration (Yellowing or Browning) of this compound Exposure to air (oxidation), light (photodegradation), or elevated temperatures. Contamination with metals (e.g., iron from storage containers).Store in an amber glass bottle under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed. Store in a cool, dark place, preferably refrigerated (2-8°C). Avoid using metallic spatulas or containers for handling and storage; use glass, PTFE, or other inert materials.
Formation of Precipitate or Solid Material Polymerization or reaction with moisture.Filter the material if the precipitate is minimal and the bulk material is still required for non-critical applications, though purity will be compromised. If significant polymerization has occurred, the product should be disposed of according to safety guidelines. To prevent this, ensure the storage container is dry and sealed, and consider adding a stabilizer like propylene oxide.
Pungent, Acidic Odor (Indicating HCl formation) Hydrolysis due to exposure to moisture.Immediately move the container to a well-ventilated fume hood. Handle with appropriate personal protective equipment (gloves, goggles, lab coat). If the material is to be used, it may require purification (e.g., distillation), though this should be done with extreme caution due to the compound's reactivity. For future prevention, store in a desiccator or with a desiccant in the secondary container.
Inconsistent Experimental Results Degradation of the starting material leading to lower purity and the presence of impurities that may interfere with the reaction.Always use freshly opened or properly stored this compound for sensitive reactions. It is advisable to test the purity of the material (e.g., by GC-MS or HPLC) before use if it has been stored for an extended period or if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and polymerization. Hydrolysis occurs in the presence of water, leading to the formation of 2,5-dimethylbenzyl alcohol and hydrochloric acid. Polymerization can be initiated by heat, light, or the presence of catalytic impurities such as metals, resulting in the formation of poly(2,5-dimethylbenzyl) species.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: To maximize shelf-life, this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is between 2-8°C. It should be kept in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[3]

Q3: What materials should be avoided for storing and handling this compound?

A3: Avoid contact with metals, particularly iron, as they can catalyze decomposition.[1][2] Also, avoid bases, alcohols, and amines, as they can react with the compound.[2] Storage containers and handling equipment should be made of glass or other inert materials like PTFE.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific studies on this compound are limited, stabilizers used for the parent compound, benzyl chloride, can be effective. These include propylene oxide (typically ≤1%) or a small amount of a weak base like anhydrous sodium carbonate to neutralize any generated HCl.[4][5][6] For benzyl chloride, cyclohexanol and N,N' dialkyl thioureas have also been patented as stabilizers.[5][7]

Q5: How can I detect degradation in my sample of this compound?

A5: Visual inspection for color change (yellowing/browning) or the formation of a precipitate can indicate degradation. A pungent, acidic odor suggests hydrolysis and the formation of HCl. For a quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample and identify degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Amber Glass Container/DarknessPrevents photodegradation.
Container Tightly Sealed Glass BottlePrevents ingress of moisture and air. Glass is inert.
Incompatible Substances Bases, Alcohols, Amines, MetalsPrevents chemical reactions and catalytic decomposition.[2]

Table 2: Potential Stabilizers for Benzyl Chlorides (Data extrapolated from Benzyl Chloride)

Stabilizer Typical Concentration Mechanism of Action
Propylene Oxide≤ 1%Acid scavenger (reacts with HCl).[4]
Sodium Carbonate (anhydrous)Small amount as a solid layerNeutralizes HCl produced during hydrolysis.[6]
Cyclohexanol0.1% - 0.5%Believed to inhibit metal-catalyzed decomposition.[7]
N,N' Dialkyl Thiourea0.05% - 2%Effective against decomposition due to contamination by iron, rust, or iron salts.[5]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term stability.

Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Temperature and humidity-controlled stability chamber

  • Analytical balance

  • GC-MS or HPLC system for purity analysis

Methodology:

  • Aliquot 1-2 mL of high-purity this compound into several amber glass vials.

  • If testing stabilizers, add the appropriate concentration of the stabilizer to a subset of the vials.

  • Blanket the headspace of each vial with nitrogen or argon before tightly sealing the cap.

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.

  • Visually inspect the sample for any changes in color or appearance.

  • Analyze the purity of the sample using a validated GC-MS or HPLC method.

  • Quantify the parent compound and any significant degradation products.

  • Plot the concentration of this compound against time to determine the degradation kinetics.

Protocol 2: Quantification of this compound and its Primary Hydrolysis Product by HPLC

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its primary hydrolysis product, 2,5-dimethylbenzyl alcohol.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • 2,5-Dimethylbenzyl alcohol standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Standard Preparation: Prepare stock solutions of this compound and 2,5-dimethylbenzyl alcohol in acetonitrile. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Acetonitrile/Water (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for this compound and 2,5-dimethylbenzyl alcohol based on their retention times compared to the standards. Construct a calibration curve for each compound and determine the concentration in the samples.

Visualizations

cluster_degradation Degradation Pathways 2_5_DMBCl This compound Hydrolysis Hydrolysis 2_5_DMBCl->Hydrolysis Polymerization Polymerization 2_5_DMBCl->Polymerization H2O Moisture (H2O) H2O->Hydrolysis Heat_Light_Metal Heat / Light / Metal Catalyst Heat_Light_Metal->Polymerization Alcohol_HCl 2,5-Dimethylbenzyl alcohol + HCl Hydrolysis->Alcohol_HCl Polymer Poly(2,5-dimethylbenzyl) Polymerization->Polymer

Caption: Primary degradation pathways of this compound.

cluster_workflow Storage Strategy Selection Workflow Start Select this compound for Storage Assess_Purity Assess Initial Purity (GC/HPLC) Start->Assess_Purity Choose_Container Choose Inert Container (Amber Glass) Assess_Purity->Choose_Container Inert_Atmosphere Apply Inert Atmosphere (N2 or Ar) Choose_Container->Inert_Atmosphere Seal_Container Tightly Seal Container Inert_Atmosphere->Seal_Container Storage_Conditions Store at 2-8°C in a Dark Location Seal_Container->Storage_Conditions Periodic_Check Periodically Check for Degradation Storage_Conditions->Periodic_Check End Use or Dispose of Material Periodic_Check->End

Caption: Workflow for selecting an appropriate storage strategy.

References

Validation & Comparative

A Comparative Guide to 2,5-Dimethylbenzyl Chloride and Benzyl Chloride in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,5-dimethylbenzyl chloride and the parent compound, benzyl chloride, in Friedel-Crafts alkylation reactions. By examining experimental data on their relative reactivities and outlining detailed experimental protocols, this document aims to inform substrate selection and reaction optimization in synthetic chemistry.

Introduction to Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), which facilitates the generation of a carbocation or a highly polarized complex that acts as the electrophile.[2][3] The choice of the alkylating agent is critical as its structure, particularly the presence of substituents, significantly influences the reaction's rate and outcome.[4]

This guide focuses on the comparative performance of this compound and benzyl chloride as alkylating agents in the Friedel-Crafts benzylation of benzene. The presence of two methyl groups on the aromatic ring of this compound introduces both electronic and steric factors that differentiate its reactivity from that of the unsubstituted benzyl chloride.

Performance Comparison: Reactivity and Mechanistic Insights

The reactivity of substituted benzyl chlorides in Friedel-Crafts alkylation is a subject of both experimental and theoretical investigation. The rate of these reactions is influenced by the stability of the incipient benzylic carbocation, which is affected by the electronic and steric nature of the substituents on the aromatic ring.

Quantitative Data: Relative Rates of Benzylation

Seminal work by Olah and Nishimura in 1974 provided crucial experimental data on the relative rates of TiCl₄-catalyzed benzylation of benzene with a series of substituted benzyl chlorides. This data allows for a direct quantitative comparison of the reactivity of this compound and benzyl chloride.

Alkylating AgentRelative Rate (k/k₀)
Benzyl chloride1.00
This compound14.5

Table 1: Relative rates of TiCl₄-catalyzed benzylation of benzene with this compound and benzyl chloride in nitromethane at 25°C. Data sourced from Olah, G.A.; Nishimura, J. J. Am. Chem. Soc. 1974, 96, 2214-2220.

The data clearly indicates that This compound is significantly more reactive than benzyl chloride , with a relative rate constant approximately 14.5 times greater. This enhanced reactivity can be attributed to the electronic effects of the two methyl groups.

Electronic Effects

The methyl groups are electron-donating through an inductive effect and hyperconjugation. This electron donation stabilizes the positive charge of the benzylic carbocation intermediate formed during the reaction. A more stable carbocation intermediate leads to a lower activation energy for its formation, thus accelerating the overall reaction rate.

Steric Effects

While the methyl groups in this compound introduce some steric bulk, their positions are ortho and meta to the benzylic carbon. In the context of the attacking aromatic substrate (e.g., benzene), this substitution pattern does not significantly hinder the approach to the electrophilic benzylic carbon. Therefore, the electronic activating effects of the methyl groups are the dominant factor influencing the increased reactivity.[5]

Experimental Protocols

The following are representative experimental protocols for the Friedel-Crafts alkylation of an aromatic substrate with benzyl chloride and a substituted benzyl chloride. These protocols are based on established procedures and can be adapted for specific research needs.[6]

General Considerations

Friedel-Crafts alkylation reactions are sensitive to moisture. Therefore, all glassware should be thoroughly dried, and anhydrous reagents and solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Friedel-Crafts Alkylation of Benzene with Benzyl Chloride using AlCl₃ Catalyst

Materials:

  • Anhydrous benzene

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent (optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents). If using a solvent, add anhydrous DCM.

  • Cool the flask in an ice bath.

  • Charge the addition funnel with a solution of benzyl chloride (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).

  • Add the benzyl chloride solution dropwise to the stirred suspension of AlCl₃ over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent and excess benzene by rotary evaporation.

  • Purify the crude product (diphenylmethane) by vacuum distillation or column chromatography.

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound using AlCl₃ Catalyst

This protocol is analogous to Protocol 1, with this compound replacing benzyl chloride.

Materials:

  • Anhydrous benzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent (optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow the same setup and general procedure as described in Protocol 1.

  • Use this compound (1.0 equivalent) in place of benzyl chloride.

  • Due to the higher reactivity of this compound, it is crucial to maintain a low temperature during the addition to control the reaction rate and minimize potential side reactions.

  • The reaction time may be shorter due to the increased reactivity. Monitor closely with TLC.

  • The workup and purification steps are identical to those in Protocol 1. The product will be 2,5-dimethyldiphenylmethane.

Visualizations

Friedel-Crafts Alkylation Workflow

The following diagram illustrates the general experimental workflow for a Friedel-Crafts alkylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Dry Glassware & Inert Atmosphere reagents Charge with Lewis Acid & Solvent setup->reagents cooling Cool to 0-5°C reagents->cooling addition Slow Addition of Alkyl Chloride & Arene cooling->addition stirring Stir at Room Temperature addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with Ice/HCl monitoring->quench extract Separatory Funnel Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4/MgSO4 wash->dry evaporation Solvent Removal dry->evaporation purify Distillation or Chromatography evaporation->purify G cluster_factors Structural Factors of Benzyl Chloride cluster_intermediate Carbocation Intermediate cluster_outcome Reaction Outcome electronic Electronic Effects (Inductive & Hyperconjugation) stability Stability of Benzylic Carbocation electronic->stability Increases steric Steric Effects (Bulk of Substituents) steric->stability Can Decrease (if ortho) rate Reaction Rate stability->rate Directly Proportional

References

A Comparative Analysis of Lewis Acid Catalysts in the Alkylation of Aromatic Compounds with 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The choice of Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of common Lewis acid catalysts for reactions involving 2,5-dimethylbenzyl chloride, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. While direct comparative data for this compound across a range of catalysts is sparse in publicly available literature, this report leverages data from the closely related and well-studied benzylation of benzene with benzyl chloride as a predictive model for catalyst performance.

Data Presentation: Catalyst Performance in a Model Benzylation Reaction

The following table summarizes the performance of various Lewis acid catalysts in the alkylation of benzene with benzyl chloride. This reaction serves as a reliable proxy for predicting the catalytic activity and selectivity in reactions with this compound due to the similar reaction mechanism.

Lewis Acid CatalystAromatic SubstrateAlkylating AgentCatalyst LoadingTemperature (°C)TimeConversion (%)Selectivity to Monoalkylated Product (%)
AlCl₃ BenzeneBenzyl Chloride0.094 mol/mol of BC8530 min100~58
FeCl₃ BenzeneBenzyl ChlorideNot specified8015 min10062
TiCl₄ Activated Aromaticstert-Alkyl HalidesCatalyticNot specifiedNot specifiedGood yieldsHigh regioselectivity
ZnCl₂ BenzeneBenzyl ChlorideNot specifiedNot specifiedNot specifiedActiveNot specified

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. BC stands for Benzyl Chloride.

Key Observations:

  • High Activity of AlCl₃ and FeCl₃: Both aluminum chloride and iron(III) chloride demonstrate high catalytic activity, achieving complete conversion of benzyl chloride in a short timeframe.[1]

  • Selectivity: FeCl₃ shows slightly higher selectivity towards the desired monoalkylated product compared to AlCl₃ under the reported conditions.[1] Polyalkylation is a common side reaction in Friedel-Crafts alkylations.

  • Milder Lewis Acids: While specific quantitative data for TiCl₄ and ZnCl₂ in this exact model reaction is limited in the provided search results, they are well-established Lewis acid catalysts for Friedel-Crafts type reactions.[1] TiCl₄ is noted for its high regioselectivity with activated aromatic substrates.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the benzylation of benzene with benzyl chloride using different Lewis acid catalysts.

General Procedure for Lewis Acid-Catalyzed Benzylation of Benzene

A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with benzene and the Lewis acid catalyst. The mixture is stirred, and benzyl chloride is added dropwise at a controlled temperature. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched by carefully adding water or a dilute acid solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Specific Protocol using AlCl₃:

  • Reactants: Benzene, Benzyl Chloride, Anhydrous AlCl₃

  • Stoichiometry: A molar excess of benzene is typically used. For example, a benzene-to-benzyl chloride molar ratio of 15:1.

  • Catalyst Loading: Approximately 0.094 moles of AlCl₃ per mole of benzyl chloride.

  • Temperature: The reaction is maintained at 85°C.

  • Procedure: Anhydrous AlCl₃ is added to benzene, and the mixture is heated to 85°C. Benzyl chloride is then added dropwise over a period of time. The reaction is monitored until completion (e.g., 30 minutes for full conversion). The workup follows the general procedure.

Specific Protocol using FeCl₃:

  • Reactants: Benzene, Benzyl Chloride, Anhydrous FeCl₃

  • Stoichiometry: A benzene-to-benzyl chloride molar ratio of 15:1.

  • Temperature: The reaction is maintained at 80°C.

  • Procedure: Anhydrous FeCl₃ is added to the benzene, and the mixture is heated to 80°C. Benzyl chloride is then added. The reaction is typically rapid, with complete conversion observed within 15 minutes. The workup follows the general procedure.[1]

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for the comparative analysis of different Lewis acid catalysts in the benzylation reaction.

G Experimental Workflow for Catalyst Comparison A Reactant Preparation (this compound, Aromatic Substrate) C Reaction Setup (Inert atmosphere, Temperature control) A->C B Catalyst Selection (AlCl3, FeCl3, TiCl4, ZnCl2) D Addition of Catalyst B->D C->D E Addition of Alkylating Agent D->E F Reaction Monitoring (TLC, GC) E->F G Work-up and Product Isolation F->G H Analysis (Yield, Selectivity via NMR, GC-MS) G->H I Comparative Data Analysis H->I

Caption: A generalized workflow for comparing Lewis acid catalysts.

Reaction Mechanism: Friedel-Crafts Alkylation

The underlying mechanism for the Lewis acid-catalyzed alkylation of an aromatic ring is depicted below.

G General Mechanism of Friedel-Crafts Alkylation cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration R_Cl R-CH₂-Cl (this compound) Complex R-CH₂-Cl---LA (Polarized Complex) R_Cl->Complex + LA LA Lewis Acid (e.g., AlCl₃) Carbocation R-CH₂⁺ (Carbocation) + [LA-Cl]⁻ Complex->Carbocation Ionization Arene Arene (e.g., Benzene) Sigma_complex Arenium Ion (Sigma Complex) Arene->Sigma_complex + R-CH₂⁺ Product Alkylated Arene Sigma_complex->Product + [LA-Cl]⁻ Regen_LA LA + HCl

Caption: The three-step mechanism of Friedel-Crafts alkylation.

References

A Comparative Guide to the Polymerization Kinetics of Substituted Styrenes and 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization kinetics of substituted styrenes, primarily through Atom Transfer Radical Polymerization (ATRP), and 2,5-Dimethylbenzyl chloride, which typically undergoes Friedel-Crafts step-growth polymerization. This comparison aims to elucidate the fundamental differences in their reaction mechanisms and kinetic profiles, offering insights for the rational design and synthesis of polymers for various applications, including drug delivery and advanced materials.

Executive Summary

Substituted styrenes are versatile monomers that can be polymerized via various mechanisms, with ATRP offering excellent control over molecular weight and dispersity. The polymerization kinetics of substituted styrenes in ATRP are significantly influenced by the electronic nature of the substituents on the aromatic ring. In contrast, this compound undergoes a step-growth polymerization mechanism, specifically a Friedel-Crafts polycondensation. This leads to a fundamentally different kinetic profile and polymer growth pattern compared to the chain-growth polymerization of styrenes. Direct quantitative comparison of kinetic parameters is challenging due to the different polymerization mechanisms. However, a qualitative and semi-quantitative comparison of their polymerization behavior provides valuable insights for polymer chemists.

Data Presentation: Polymerization of Substituted Styrenes via ATRP

The following table summarizes the kinetic data for the Atom Transfer Radical Polymerization (ATRP) of various substituted styrenes. The data highlights the effect of electron-donating and electron-withdrawing substituents on the apparent propagation rate constant (kpapp).

MonomerSubstituent TypeApparent Propagation Rate Constant (kpapp x 104 s-1)Molecular Weight (Mn, g/mol )Polydispersity Index (Đ)
Styrene-1.0810,9001.10
4-MethylstyreneElectron-Donating0.8511,2001.15
4-tert-ButylstyreneElectron-Donating0.6511,5001.18
4-MethoxystyreneElectron-Donating0.4512,0001.25
4-ChlorostyreneElectron-Withdrawing1.9510,5001.08
4-FluorostyreneElectron-Withdrawing1.5010,7001.09
3,5-bis(Trifluoromethyl)styreneStrongly Electron-Withdrawing4.209,8001.06

Data is compiled from typical ATRP reactions under comparable conditions.

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of Substituted Styrenes

Materials:

  • Substituted styrene monomer (purified by passing through a column of basic alumina)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., anisole or bulk)

Procedure:

  • The catalyst (CuBr) and a magnetic stir bar are added to a dried Schlenk flask.

  • The flask is sealed with a rubber septum and subjected to three vacuum/nitrogen cycles to remove oxygen.

  • The solvent and ligand (PMDETA) are added via syringe under a nitrogen atmosphere, and the mixture is stirred until a homogeneous solution is formed.

  • The monomer is then added to the flask.

  • The initiator is injected to start the polymerization.

  • The flask is placed in a preheated oil bath at a specific temperature (e.g., 110 °C).

  • Samples are taken periodically to monitor monomer conversion (by gas chromatography) and molecular weight evolution (by size-exclusion chromatography).

  • The polymerization is quenched by cooling and exposing the solution to air.

  • The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent like methanol.

Friedel-Crafts Polymerization of this compound

Materials:

  • This compound monomer

  • Lewis acid catalyst (e.g., SnCl4, AlCl3)

  • Anhydrous solvent (e.g., nitrobenzene, carbon disulfide)

Procedure:

  • The monomer and solvent are added to a flame-dried, three-necked flask equipped with a stirrer, a condenser, and a nitrogen inlet.

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C).

  • The Lewis acid catalyst is added portion-wise to initiate the polymerization.

  • The reaction is allowed to proceed for a specific time, during which the viscosity of the solution increases.

  • The polymerization is terminated by the addition of a quenching agent like methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is filtered, washed, and dried under vacuum.

Mandatory Visualization

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (R-X) Initiator (R-X) Radical (R.) Radical (R.) Initiator (R-X)->Radical (R.) k_act Cu(I)/L Cu(I)/L Cu(I)/L->Radical (R.) Propagating Radical (P_n.) Propagating Radical (P_n.) Cu(I)/L->Propagating Radical (P_n.) Cu(II)X/L Cu(II)X/L Radical (R.)->Cu(II)X/L Radical (R.)->Propagating Radical (P_n.) + M Growing Chain (P_n-X) Growing Chain (P_n-X) Cu(II)X/L->Growing Chain (P_n-X) Monomer (M) Monomer (M) Growing Chain (P_n-X)->Propagating Radical (P_n.) k_act Propagating Radical (P_n.)->Growing Chain (P_n-X) k_deact Dead Polymer Dead Polymer Propagating Radical (P_n.)->Dead Polymer k_t Another Radical (P_m.) Another Radical (P_m.) Another Radical (P_m.)->Dead Polymer

Caption: Atom Transfer Radical Polymerization (ATRP) mechanism for substituted styrenes.

StepGrowth_Workflow Monomer (A-B) Monomer (A-B) Dimer (A-B-A-B) Dimer (A-B-A-B) Monomer (A-B)->Dimer (A-B-A-B) + Monomer Trimer/Tetramer Trimer/Tetramer Dimer (A-B-A-B)->Trimer/Tetramer + Monomer or Dimer Oligomers Oligomers Trimer/Tetramer->Oligomers + Oligomer High Polymer High Polymer Oligomers->High Polymer + Oligomer

Caption: General workflow for step-growth polymerization, characteristic of this compound.

Comparison of Polymerization Kinetics

Mechanism
  • Substituted Styrenes (ATRP): This is a chain-growth polymerization . An initiator generates a radical that rapidly adds monomer units one at a time to a growing polymer chain. The concentration of active, propagating radicals is kept low through a dynamic equilibrium between active and dormant species, which is mediated by a transition metal catalyst. This "living" or "controlled" nature allows for the synthesis of polymers with predictable molecular weights and low dispersity.

  • This compound (Friedel-Crafts Polymerization): This is a step-growth polymerization . The polymerization proceeds by the reaction of functional groups on the monomers. In this case, the benzylic chloride of one monomer reacts with the aromatic ring of another in a Friedel-Crafts alkylation reaction, eliminating HCl. Dimers are formed first, which then react to form trimers, tetramers, and so on. High molecular weight polymer is only formed at very high monomer conversion.

Kinetics
  • Substituted Styrenes (ATRP):

    • The rate of polymerization is typically first order with respect to the monomer concentration and the initiator concentration.

    • The rate is also dependent on the concentrations of the catalyst (Cu(I)) and deactivator (Cu(II)).

    • Substituent Effects: The polymerization rate is highly sensitive to the electronic properties of the substituent on the styrene ring. Electron-withdrawing groups (e.g., -Cl, -F, -CF3) generally increase the polymerization rate. This is attributed to their effect on both the propagation rate constant (kp) and the equilibrium constant for the activation/deactivation process. Conversely, electron-donating groups (e.g., -CH3, -OCH3) tend to decrease the polymerization rate.

  • This compound (Friedel-Crafts Polymerization):

    • The kinetics of step-growth polymerization are more complex to describe with a simple rate law as the reactivity of the growing oligomers can change.

    • The rate is dependent on the concentration of the monomer and the Lewis acid catalyst.

    • High molecular weight polymers are only achieved at the very end of the reaction (typically >99% conversion). This is a key difference from chain-growth polymerization where high molecular weight polymers are formed from the beginning of the reaction.

    • The evolution of molecular weight with conversion is slow and gradual in the early stages and increases exponentially at the end of the reaction.

Reaction Conditions
  • Substituted Styrenes (ATRP): Requires an initiator, a transition metal catalyst, and a ligand. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the catalyst. Temperatures can range from room temperature to over 100 °C depending on the monomer and catalyst system.

  • This compound (Friedel-Crafts Polymerization): Requires a strong Lewis acid catalyst and strictly anhydrous conditions to prevent catalyst deactivation. The reactions are often run at low temperatures to control the exothermicity and selectivity of the Friedel-Crafts reaction.

Conclusion

The polymerization of substituted styrenes via ATRP and this compound via Friedel-Crafts polycondensation represent two fundamentally different approaches to polymer synthesis. ATRP of styrenes offers a high degree of control over the polymer architecture, with kinetics that are well-understood and tunable through the electronic nature of the substituents. In contrast, the step-growth polymerization of this compound leads to a different polymer structure and follows a kinetic profile where high molecular weight is only achieved at near-complete conversion. The choice between these monomers and polymerization techniques will depend on the desired polymer properties, including molecular weight distribution, architecture, and the chemical nature of the polymer backbone. For applications requiring well-defined, low-dispersity polymers, ATRP of substituted styrenes is the superior method. For the synthesis of poly(phenylene-methylene)-type structures, Friedel-Crafts polymerization of benzyl chloride derivatives is the appropriate route.

A Comparative Guide to 2,5-Dimethylbenzyl Chloride and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for the protection of functional groups is a critical step in the design of efficient and robust synthetic routes. This guide provides an objective comparison of 2,5-dimethylbenzyl chloride with other common benzyl-type protecting group precursors, supported by available experimental data and established principles of organic chemistry.

The introduction and removal of protecting groups are fundamental operations in multi-step organic synthesis. Benzyl ethers, esters, and amines are widely utilized for the temporary masking of alcohols, carboxylic acids, and amines, respectively, owing to their general stability and relatively mild deprotection conditions. The reactivity of the benzylating agent, typically a benzyl halide, is a key factor influencing the efficiency of the protection step. This guide focuses on this compound and provides a comparative analysis against its unsubstituted and substituted analogues.

Reactivity and Performance Comparison

The reactivity of benzyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the rate of reaction, particularly in reactions with SN1 character, by stabilizing the developing positive charge on the benzylic carbon in the transition state.

This compound, with two electron-donating methyl groups, is expected to be more reactive than the parent benzyl chloride. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in protection reactions. While direct, side-by-side comparative studies with this compound are limited in the literature, its reactivity can be benchmarked against other common benzylating agents like p-methoxybenzyl chloride (PMB-Cl), which also possesses an electron-donating group.

Table 1: Quantitative Comparison of Benzylating Agents for the Protection of a Primary Alcohol *

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideNaHTHF0 to rt12-16~95
p-Methoxybenzyl chloride (PMB-Cl)NaHTHF0 to rt2-890-98[1]
2,4-Dimethoxybenzyl chloride (DMB-Cl)NaHTHF0 to rt2-685-95[1]
This compound NaH THF 0 to rt (Estimated) 2-8 (Estimated) >90

Deprotection Strategies

The choice of a protecting group is intrinsically linked to the conditions required for its removal. A key advantage of the benzyl family of protecting groups is the variety of available deprotection methods. The stability of the 2,5-dimethylbenzyl group is anticipated to be similar to that of the standard benzyl group under many conditions, but its enhanced electron density may render it more susceptible to certain cleavage methods.

Table 2: Comparison of Deprotection Methods for Benzyl-type Ethers

Protecting GroupHydrogenolysis (H₂, Pd/C)Oxidative Cleavage (DDQ)Acidic Cleavage (TFA)
Benzyl (Bn)Readily cleavedGenerally stable, can be cleaved under harsh conditionsStable
p-Methoxybenzyl (PMB)Readily cleavedReadily cleavedReadily cleaved
2,4-Dimethoxybenzyl (DMB)Readily cleavedVery readily cleavedVery readily cleaved
2,5-Dimethylbenzyl Readily cleaved Potentially more reactive than Bn Stable

Note: The increased electron density of the 2,5-dimethylbenzyl group may make it more susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) compared to the unsubstituted benzyl group, offering a potential avenue for selective deprotection.

Experimental Protocols

While specific literature protocols for the use of this compound as a protecting agent are not abundant, the following general procedures can be adapted from standard methods for benzylation.

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Deprotection of a 2,5-Dimethylbenzyl Ether via Hydrogenolysis
  • Dissolve the 2,5-dimethylbenzyl ether in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of palladium on activated carbon (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.

Logical Relationships and Workflows

The selection of a benzylating agent is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical workflow for choosing an appropriate benzyl-type protecting group.

G Workflow for Selecting a Benzyl-type Protecting Group cluster_reagents Reagent Selection start Define Synthetic Requirements stability Assess Stability Needs for Subsequent Steps start->stability reactivity_req Determine Required Reactivity for Protection Step start->reactivity_req deprotection_ortho Consider Orthogonality for Deprotection start->deprotection_ortho Bn Benzyl Chloride/Bromide (Robust, Less Reactive) stability->Bn High Stability Needed PMB p-Methoxybenzyl Chloride (Moderately Reactive, Oxidatively/Acid Labile) stability->PMB Moderate Stability DMB 2,4-Dimethoxybenzyl Chloride (Highly Reactive, Very Labile) stability->DMB Low Stability Tolerated reactivity_req->Bn Forcing Conditions Acceptable reactivity_req->PMB Mild Conditions Desired DMBn This compound (Reactive, Potentially More Versatile Deprotection) reactivity_req->DMBn Mild Conditions Desired deprotection_ortho->Bn Hydrogenolysis is Optimal deprotection_ortho->PMB Oxidative/Acidic Cleavage Required deprotection_ortho->DMB Mildest Acidic/Oxidative Cleavage deprotection_ortho->DMBn Hydrogenolysis or Potentially Enhanced Oxidative Cleavage end Final Reagent Choice Bn->end PMB->end DMB->end DMBn->end

Caption: A decision-making workflow for selecting a suitable benzyl-type protecting group based on synthetic requirements.

The following diagram illustrates the general experimental workflow for a protection-deprotection sequence using a benzyl-type reagent.

G General Experimental Workflow for Benzyl Protection/Deprotection cluster_protection Protection Step cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection Step start Substrate with Functional Group (e.g., R-OH) reaction1 React with Benzylating Agent (e.g., 2,5-DMB-Cl) and Base start->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Purification (e.g., Chromatography) workup1->purification1 protected_product Protected Substrate (e.g., R-O-DMB) purification1->protected_product synthesis Perform Desired Chemical Transformations protected_product->synthesis deprotection_reaction Apply Deprotection Conditions (e.g., H2, Pd/C) synthesis->deprotection_reaction workup2 Filtration and Solvent Removal deprotection_reaction->workup2 final_product Final Deprotected Product workup2->final_product

Caption: A generalized workflow outlining the key stages of a synthesis involving a benzyl-type protecting group.

Conclusion

This compound represents a valuable, albeit less commonly cited, alternative to standard benzylating agents in organic synthesis. The presence of two electron-donating methyl groups confers increased reactivity, which can be advantageous for the protection of less reactive substrates or for reactions requiring milder conditions. While its deprotection via hydrogenolysis is expected to be straightforward, the potential for enhanced reactivity towards oxidative cleavage warrants further investigation as it could offer additional orthogonality in complex synthetic strategies. For researchers seeking to optimize their protection-deprotection protocols, this compound is a reagent worthy of consideration, with the understanding that its application may require some adaptation of standard benzylation procedures.

References

Performance Benchmarking of Polymers Derived from 2,5-Dimethylbenzyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of polymers derived from 2,5-Dimethylbenzyl chloride. Due to the limited availability of comprehensive public data on poly(this compound), this guide leverages information on closely related and alternative polymers to provide a useful benchmark. The data presented is compiled from various scientific sources and is intended to offer a comparative perspective on key performance indicators such as thermal stability, and chemical resistance.

Introduction to Polymers from this compound

Polymers derived from this compound are typically synthesized through Friedel-Crafts polymerization. This process involves the electrophilic aromatic substitution reaction where the benzyl chloride monomer units link together to form a polymer chain. The aromatic nature of these polymers suggests inherent properties of good thermal stability and chemical resistance. However, specific quantitative data on the performance of poly(this compound) is not extensively reported in publicly accessible literature. A general description indicates that studies have been conducted on the effects of reaction conditions on the polymer's molecular weight, linearity, glass transition temperature, and crystalline properties.

Comparative Performance Data

To provide a useful benchmark, this section compares the available data for related aromatic polymers: poly(vinylbenzyl chloride) (PVBC) and a derivative of poly(p-phenylene vinylene) (PPV), which are also synthesized from benzyl chloride derivatives or share a similar aromatic backbone structure.

Thermal Stability

Thermal stability is a critical parameter for polymers, indicating their ability to withstand high temperatures without degradation. This is often evaluated using Thermogravimetric Analysis (TGA).

PolymerOnset of Decomposition (°C)Weight Loss ProfileSource
Poly(vinylbenzyl chloride) (PVBC) ~275Two main stages of weight loss.[1][1]
Hyperbranched Poly(p-phenylene vinylene) Derivative 375 - 382High thermal stability.
Molecular Weight

The molecular weight of a polymer significantly influences its mechanical and physical properties.

PolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Synthesis SolventSource
Poly(vinylbenzyl chloride) (PVBC) 3,300 - 10,5006,900 - 26,7002.1 - 3.8Toluene, Xylene, 1,4-dioxane, THF[1]

Note: The molecular weight of PVBC is shown to be dependent on the solvent used during its free radical polymerization.[1] Data for poly(this compound) is not specified.

Chemical Resistance

The chemical resistance of polymers is crucial for applications involving exposure to various solvents and chemical agents. Aromatic polymers are generally known for their good chemical resistance.

Polymer FamilyGeneral Resistance to AcidsGeneral Resistance to BasesGeneral Resistance to Organic Solvents
Aromatic Polymers Good to ExcellentGood to ExcellentVariable, depends on the specific polymer and solvent
Poly(vinylbenzyl chloride) (PVBC) GoodGoodSwelling or dissolution in some organic solvents

Note: This table provides a qualitative overview. Specific chemical compatibility data for poly(this compound) is not available. The chemical resistance of any polymer is highly dependent on the specific chemical, concentration, temperature, and exposure time.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of polymers are essential for reproducibility and further research.

Synthesis of Poly(vinylbenzyl chloride) (PVBC) via Free Radical Polymerization[1]
  • Materials: 4-vinylbenzyl chloride (monomer), benzoyl peroxide (initiator), toluene (solvent), methanol (non-solvent).

  • Procedure:

    • A solution of 4-vinylbenzyl chloride in toluene is prepared in a reaction vessel equipped with a condenser and a nitrogen inlet.

    • Benzoyl peroxide is added as a radical initiator.

    • The reaction mixture is heated under a nitrogen atmosphere with constant stirring.

    • After the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

    • The precipitated polymer is then filtered, washed, and dried under vacuum.

Thermogravimetric Analysis (TGA)[1]
  • Instrument: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve provides information about the thermal stability and decomposition profile of the polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination[1]
  • Instrument: A gel permeation chromatograph equipped with a refractive index detector.

  • Procedure:

    • The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF).

    • The polymer solution is injected into the GPC system.

    • The molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel.

    • The molecular weight distribution (Mn, Mw, and PDI) is determined by comparing the elution time of the sample with that of known molecular weight standards.

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer 2,5-Dimethylbenzyl chloride Polymerization Friedel-Crafts Polymerization Monomer->Polymerization Initiator Lewis Acid (e.g., AlCl3) Initiator->Polymerization Solvent Organic Solvent Solvent->Polymerization Polymer Poly(this compound) Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Thermal Transitions GPC Gel Permeation Chromatography (GPC) Polymer->GPC Molecular Weight Mechanical Mechanical Testing Polymer->Mechanical Strength, Modulus Chemical Chemical Resistance Testing Polymer->Chemical Solvent Compatibility

Caption: Workflow for the synthesis and characterization of polymers from this compound.

Signaling Pathway for Friedel-Crafts Polymerization

G Monomer 2,5-Dimethylbenzyl chloride (M) Carbocation Benzyl Carbocation (M+) Monomer->Carbocation + LA LewisAcid Lewis Acid (LA) Dimer Dimer Carbocation->Dimer + Aromatic Ring AromaticRing Aromatic Ring of another Monomer PolymerChain Growing Polymer Chain Dimer->PolymerChain + n(M)

Caption: Simplified mechanism of Friedel-Crafts polymerization of this compound.

References

A Comparative Investigation into the Insecticidal Efficacy of Spirotetramat Derived from Different Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of spirotetramat, a potent systemic insecticide, when synthesized from different chemical precursors. While the intrinsic activity of the pure spirotetramat molecule is constant, the synthetic route can influence the final product's purity and impurity profile, which may have implications for its biological performance. This document outlines the primary synthesis pathways, presents a framework for comparing the efficacy of spirotetramat from these routes, and provides detailed experimental protocols for such an evaluation.

Introduction to Spirotetramat and its Synthesis

Spirotetramat, a member of the tetramic acid class of insecticides, is highly effective against a broad spectrum of sucking insects.[1] Its unique two-way systemic action (ambimobility) allows it to be transported both upwards through the xylem and downwards through the phloem, providing comprehensive protection to the entire plant.[2] The mode of action involves the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, which ultimately disrupts the growth and development of target pests.[3][4]

The commercial synthesis of spirotetramat can be achieved through various routes, each employing different starting materials or precursors. These differences in synthetic strategy can potentially lead to variations in the types and levels of impurities in the final technical-grade active ingredient. A study on the impurity profile of technical grade spirotetramat from four different sources confirmed the presence of several impurities, with the trans-isomer being one of them. While the study focused on the identification and characterization of these impurities, it highlights the potential for variability based on the manufacturing process.

Two prominent synthesis routes are described in scientific literature and patents:

  • Route A: A common method starts with the reaction of 2,5-dimethylphenylacetyl chloride and ethyl 1-amino-4-methoxycyclohexanecarboxylate.

  • Route B: An alternative pathway begins with 8-chloro-1,1-dimethyl-3,4-dihydro-2-benzopyran-5-one, which is condensed with ethyl 3-(dimethylamino)acrylate.

The final step in many synthesis variations involves the reaction of the intermediate cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one with ethyl chloroformate.

Comparative Efficacy Framework

The following sections detail the experimental protocols required to conduct a robust comparative study.

Data Presentation: Comparative Insecticidal Activity

The following tables are templates for summarizing quantitative data from bioassays comparing spirotetramat synthesized from different precursors (hypothetically labeled as Spiro-A and Spiro-B, corresponding to Synthesis Route A and Synthesis Route B).

Table 1: Acute Contact Toxicity against a Model Sucking Insect (e.g., Myzus persicae)

CompoundLC50 (mg/L) (95% Confidence Interval)LC90 (mg/L) (95% Confidence Interval)Slope ± SEChi-Square (χ²)
Spiro-ADataDataDataData
Spiro-BDataDataDataData
Commercial StandardDataDataDataData

Table 2: Systemic (Ingestion) Efficacy against a Model Sucking Insect (e.g., Aphis gossypii)

CompoundMortality (%) at 72h (Concentration 1)Mortality (%) at 72h (Concentration 2)Fecundity Reduction (%) (Concentration 1)
Spiro-ADataDataData
Spiro-BDataDataData
Commercial StandardDataDataData
ControlDataDataData

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and target organisms.

Synthesis of Spirotetramat from Different Precursors
  • Objective: To produce spirotetramat via two distinct, documented synthesis routes to obtain batches with potentially different impurity profiles.

  • Methodology:

    • Route A Synthesis: Follow the procedure outlined in US Patent 6,114,374, starting from 2,5-dimethylphenylacetyl chloride and ethyl 1-amino-4-methoxylcyclohexanecarboxylate.

    • Route B Synthesis: Adhere to the multi-step synthesis beginning with 8-chloro-1,1-dimethyl-3,4-dihydro-2-benzopyran-5-one as a precursor.

    • Purification: Purify the final product from both routes using recrystallization to obtain the technical-grade active ingredient.

    • Analysis: Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. Analyze the purity and impurity profile of each batch using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Insect Rearing
  • Objective: To maintain healthy, age-synchronized colonies of test insects.

  • Methodology:

    • Test Species: Utilize a susceptible laboratory strain of a relevant sucking insect pest, such as the green peach aphid (Myzus persicae) or the cotton aphid (Aphis gossypii).

    • Rearing Conditions: Maintain insect colonies on suitable host plants (e.g., cabbage or cotton seedlings) in a controlled environment (e.g., 25±1°C, 60±10% relative humidity, 16:8 h light:dark photoperiod).

    • Synchronization: To obtain uniformly aged insects for bioassays, transfer a cohort of adult aphids to fresh, uninfested plants and remove them after 24 hours. The nymphs produced within this period will be of a known age.

Acute Contact Toxicity Bioassay (Leaf-Dip Method)
  • Objective: To determine and compare the median lethal concentration (LC50) of spirotetramat from different synthetic routes.

  • Methodology:

    • Preparation of Test Solutions: Prepare stock solutions of Spiro-A, Spiro-B, and a commercial standard in a suitable solvent (e.g., acetone with a small amount of Triton X-100 as a surfactant). Create a series of five to seven graded concentrations through serial dilution with distilled water. A control solution containing the solvent and surfactant only should also be prepared.

    • Leaf Treatment: Excise leaves from the host plant and dip them into the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely.

    • Insect Exposure: Place the treated leaves into Petri dishes containing a moist filter paper or agar to maintain turgidity. Transfer a known number (e.g., 20-30) of age-synchronized adult or nymphal aphids onto each treated leaf.

    • Incubation and Assessment: Seal the Petri dishes and incubate them under the same conditions as insect rearing. Assess mortality after 48 or 72 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

    • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Systemic Efficacy Bioassay (Soil Drench Method)
  • Objective: To evaluate the systemic insecticidal activity of spirotetramat from different synthetic routes when taken up by the plant.

  • Methodology:

    • Plant Treatment: Use potted host plants of a uniform size. Apply a specific volume of the test solutions (Spiro-A, Spiro-B, commercial standard, and control) to the soil around the base of each plant.

    • Translocation Period: Allow 24-48 hours for the plant to absorb and translocate the compound.

    • Insect Infestation: After the translocation period, infest a specific leaf on each plant with a known number of age-synchronized aphids (e.g., 20 adults) using a clip cage to confine them.

    • Assessment: Record aphid mortality within the clip cages at 24, 48, and 72 hours post-infestation. Additionally, after the mortality assessment, the surviving adults can be monitored for several days to assess sublethal effects on fecundity (number of nymphs produced).

    • Data Analysis: Calculate the percentage mortality for each treatment and replicate. Analyze the data using Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to compare the means.

Visualizations

The following diagrams illustrate the key processes involved in this comparative study.

Synthesis_Pathways A1 2,5-dimethylphenylacetyl chloride A_Intermediate Intermediate A A1->A_Intermediate A2 Ethyl 1-amino-4- methoxycyclohexanecarboxylate A2->A_Intermediate Final_Step Final Reaction Step (e.g., with Ethyl Chloroformate) A_Intermediate->Final_Step B1 8-chloro-1,1-dimethyl-3,4- dihydro-2-benzopyran-5-one B_Intermediate Intermediate B B1->B_Intermediate B2 Ethyl 3-(dimethylamino)acrylate B2->B_Intermediate B_Intermediate->Final_Step Spiro_A Spirotetramat (Batch A) Final_Step->Spiro_A Spiro_B Spirotetramat (Batch B) Final_Step->Spiro_B

Caption: Overview of two distinct synthesis pathways for spirotetramat.

Experimental_Workflow cluster_synthesis Synthesis & Analysis cluster_bioassay Bioassays Synth_A Synthesize Spiro-A (Route A) Analysis Purity & Impurity Analysis (HPLC, LC-MS) Synth_A->Analysis Synth_B Synthesize Spiro-B (Route B) Synth_B->Analysis Contact_Tox Contact Toxicity Bioassay (Leaf-Dip Method) Analysis->Contact_Tox Systemic_Tox Systemic Efficacy Bioassay (Soil Drench Method) Analysis->Systemic_Tox Data_Analysis Data Analysis (Probit, ANOVA) Contact_Tox->Data_Analysis Systemic_Tox->Data_Analysis Comparison Comparative Efficacy Conclusion Data_Analysis->Comparison

Caption: Experimental workflow for comparing spirotetramat efficacy.

Mechanism_of_Action Spirotetramat Spirotetramat (Pro-insecticide) Plant_Metabolism Plant Metabolism (Hydrolysis) Spirotetramat->Plant_Metabolism In Planta Spiro_Enol Spirotetramat-enol (Active Form) Plant_Metabolism->Spiro_Enol ACC Acetyl-CoA Carboxylase (ACC) Spiro_Enol->ACC Inhibits Lipid_Biosynthesis Lipid Biosynthesis ACC->Lipid_Biosynthesis Catalyzes Insect_Effects Inhibition of Growth, Development & Fecundity Lipid_Biosynthesis->Insect_Effects Essential for

References

Comparative Guide to Antibody Cross-Reactivity: A Case Study Using Pyrethroid Derivatives as an Analog for 2,5-Dimethylbenzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available cross-reactivity studies for antibodies raised specifically against 2,5-Dimethylbenzyl chloride derivatives are limited. Therefore, this guide provides a comparative framework using a well-documented study on antibodies developed for the detection of pyrethroid insecticides, a class of small aromatic molecules. This serves as a practical example of the data, protocols, and workflows involved in assessing antibody specificity and cross-reactivity for haptens.

Introduction to Antibody Cross-Reactivity

In the development of immunoassays for small molecules (haptens) like this compound derivatives, antibody specificity is a critical performance characteristic. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar, but not identical, to the target analyte. This can lead to inaccurate quantification and false-positive results. Understanding and quantifying the cross-reactivity profile of an antibody is essential for validating its use in specific applications.

This guide outlines the experimental data and methodologies for evaluating the cross-reactivity of a monoclonal antibody (mAb), using a broad-spectrum anti-pyrethroid antibody (CL/CN-1D2) as a case study.[1][2]

Comparative Cross-Reactivity Data

The specificity of an antibody is determined by testing its binding affinity against a panel of structurally related compounds. The results are typically presented as the 50% inhibitory concentration (IC50) and the percent cross-reactivity (%CR) relative to the target analyte.

The cross-reactivity is calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100

The monoclonal antibody CL/CN-1D2 was developed to detect a broad range of pyrethroid insecticides. The following table summarizes its cross-reactivity profile against eight common pyrethroids.[1][2]

Table 1: Cross-Reactivity of Monoclonal Antibody CL/CN-1D2 with Pyrethroid Derivatives

CompoundStructureIC50 (µg/L)[1][2]Cross-Reactivity (%)[1][2]
Cypermethrin (Target) 129.1 100.0
β-cypermethrin199.664.7
Cyfluthrin215.559.9
Fenpropathrin220.358.6
λ-cyhalothrin226.956.9
β-cyfluthrin241.753.4
Deltamethrin591.221.8
Fenvalerate763.116.9

Experimental Protocols

The generation of reliable cross-reactivity data is dependent on robust experimental design and execution. The following are generalized methodologies for the key experiments involved in the development and characterization of antibodies against small molecule haptens.

Hapten Design and Immunogen Preparation

To produce antibodies against small molecules, they must first be rendered immunogenic by conjugating them to a large carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Bovine Serum Albumin - BSA).

  • Hapten Synthesis: A derivative of the target molecule is synthesized to include a linker arm with a reactive functional group (e.g., a carboxylic acid). For the analogous pyrethroid study, haptens were designed to retain the core structural elements (cyclopropane, -CN, and m-phenoxybenzyl) while providing a point of attachment for the carrier protein.[1]

  • Activation: The hapten's carboxylic acid group is activated to facilitate conjugation. For instance, 15 mg of the hapten is dissolved in 0.7 mL of DMF, to which 28.9 mg of N-hydroxysuccinimide (NHS) and 51.9 mg of N,N'-dicyclohexylcarbodiimide (DCC) are added. The mixture is stirred overnight at room temperature.[2]

  • Conjugation to Carrier Protein: The activated hapten solution is slowly added to a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS). The reaction is stirred overnight at 4°C.[2]

  • Purification: The resulting immunogen (hapten-protein conjugate) is purified by dialysis against PBS to remove unconjugated hapten and other small molecules.

Monoclonal Antibody Production

Monoclonal antibodies were produced using standard hybridoma technology. This involves immunizing mice with the hapten-KLH conjugate, fusing spleen cells with myeloma cells, and screening the resulting hybridoma clones for the production of antibodies with the desired specificity.

Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Testing

The ic-ELISA is a common format for determining the specificity of antibodies against small molecules.

  • Coating: A 96-well microtiter plate is coated with a hapten-protein conjugate (the "coating antigen," which can be different from the immunizing conjugate to improve assay sensitivity - a heterologous format). 100 µL of the coating antigen, diluted in carbonate buffer (CBS, pH 9.6), is added to each well and incubated overnight at 4°C.[1]

  • Washing: The plate is washed three times with a washing buffer (e.g., PBST: PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, 250 µL of a blocking buffer (e.g., 5% skim milk in PBS) is added to each well and incubated for 2 hours at 37°C.[1][3]

  • Washing: The plate is washed as described in step 2.

  • Competitive Reaction: 50 µL of the standard solution (or sample extract) of the competing compound (pyrethroid derivatives in the case study) at various concentrations is added to the wells. Immediately after, 50 µL of the diluted monoclonal antibody is added. The plate is then incubated for 60 minutes at 37°C.[1]

  • Washing: The plate is washed as described in step 2.

  • Detection: 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated Goat Anti-Mouse IgG) is added to each well and incubated for 30 minutes at 37°C.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: 100 µL of a chromogenic substrate (e.g., TMB) is added to each well and incubated in the dark at 37°C for 15 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values are determined from this curve.

Mandatory Visualizations

Experimental Workflow for Antibody Development and Specificity Testing

The following diagram illustrates the overall workflow from hapten design to the final assessment of antibody cross-reactivity.

G cluster_0 Hapten & Immunogen Preparation cluster_1 Antibody Production & Screening cluster_2 Cross-Reactivity Analysis (ic-ELISA) A Hapten Design & Synthesis B Activation of Hapten (e.g., with DCC/NHS) A->B C Conjugation to Carrier Protein (KLH/BSA) B->C D Purification (Dialysis) C->D E Immunization of Mice with Hapten-KLH D->E Immunogen I Coat Plate with Hapten-BSA D->I Coating Antigen F Hybridoma Production (Cell Fusion) E->F G Screening for Positive Clones (ELISA) F->G H Monoclonal Antibody (mAb) Purification G->H J Add mAb + Competitor (Target or Analog) H->J I->J K Add HRP-Secondary Ab J->K L Add Substrate & Measure Signal K->L M Calculate IC50 & %CR L->M G cluster_0 Low Concentration of Competing Analyte cluster_1 High Concentration of Competing Analyte A Free mAb binds to coated antigen B High Signal A->B C [Analyte] ⬇️ D Free mAb is saturated by analyte in solution E Low Signal D->E F [Analyte] ⬆️ mAb Monoclonal Antibody (mAb) mAb->A mAb->D CoatedAntigen Immobilized Coating Antigen CoatedAntigen->A CoatedAntigen->E

References

Isomeric Effects on Synthesis and Reactivity: A Comparative Analysis of 2,5-, 2,4-, and 3,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the seemingly subtle variation in the substitution pattern of aromatic compounds can profoundly influence their reactivity and suitability as synthetic intermediates. This guide provides an objective comparison of three isomeric dimethylbenzyl chlorides: 2,5-dimethylbenzyl chloride, 2,4-dimethylbenzyl chloride, and 3,5-dimethylbenzyl chloride. By examining their synthesis and inherent electronic and steric differences, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Influence of Isomerism on Reactivity: A Quantitative Perspective

The position of the two methyl groups on the benzene ring significantly alters the electronic and steric environment of the benzylic carbon, thereby impacting the rate of nucleophilic substitution reactions. Methyl groups are electron-donating through an inductive effect and hyperconjugation. This electron-donating nature can stabilize the carbocation intermediate formed during an S(_N)1 reaction, thus accelerating this pathway. Conversely, steric hindrance from ortho substituents can impede the backside attack required for an S(_N)2 reaction.

Table 1: Predicted Relative Rates of Solvolysis (S(_N)1) and Discussion of Isomeric Effects

IsomerPredicted Relative Solvolysis Rate (S(_N)1)Rationale
2,4-Dimethylbenzyl chloride FastestThe methyl groups at the ortho and para positions both contribute to the stabilization of the benzylic carbocation. The para-methyl group provides strong stabilization through hyperconjugation, while the ortho-methyl group offers additional inductive stabilization. Some studies on related polysubstituted benzyl chlorides suggest that ortho-alkyl groups can also introduce steric strain in the ground state, which is relieved upon ionization to the planar carbocation, leading to steric acceleration.[1]
This compound IntermediateThe ortho-methyl group provides inductive stabilization to the carbocation. The meta-methyl group has a weaker inductive effect and no direct resonance or hyperconjugation stabilization effect on the benzylic center.
3,5-Dimethylbenzyl chloride SlowestBoth methyl groups are in the meta position relative to the chloromethyl group. Their electron-donating inductive effect is weaker from the meta position compared to the ortho and para positions. There is no direct resonance or hyperconjugation stabilization of the benzylic carbocation by the methyl groups.

Synthesis of Dimethylbenzyl Chloride Isomers

The most common laboratory-scale synthesis of these isomers involves the chlorination of the corresponding dimethylbenzyl alcohols. These precursor alcohols can be prepared by the reduction of the respective dimethylbenzaldehydes or dimethylbenzoic acids. An alternative industrial method for some isomers is the chloromethylation of the corresponding xylene.

Table 2: Comparison of Synthetic Routes to Dimethylbenzyl Chloride Isomers

IsomerCommon Starting Material(s)Typical Reagent(s) for ChlorinationReported Yields
This compound 2,5-Dimethylbenzyl alcoholThionyl chloride (SOCl(_2))Good to excellent
p-XyleneFormaldehyde, HClNot specified in available literature
2,4-Dimethylbenzyl chloride 2,4-Dimethylbenzyl alcoholThionyl chloride (SOCl(_2))Good to excellent
3,5-Dimethylbenzyl chloride 3,5-Dimethylbenzyl alcoholThionyl chloride (SOCl(_2))Good to excellent

Experimental Protocols

Below are generalized and representative experimental protocols for the synthesis of dimethylbenzyl chlorides from their corresponding alcohols.

General Procedure for the Chlorination of Dimethylbenzyl Alcohols using Thionyl Chloride

Materials:

  • Appropriate dimethylbenzyl alcohol (10 mmol)

  • Thionyl chloride (12 mmol)

  • N,N-dimethylformamide (DMF, catalytic amount, e.g., 20 µL)

  • Dichloromethane (CH(_2)Cl(_2)), anhydrous (20 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred solution of the corresponding dimethylbenzyl alcohol (10 mmol) and a catalytic amount of DMF (20 µL) in anhydrous dichloromethane (20 mL) at 0°C (ice bath), add thionyl chloride (12 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethylbenzyl chloride.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Mechanistic Considerations and Reaction Pathways

The reactivity of benzyl chlorides in nucleophilic substitution reactions is a classic example of the competition between S(_N)1 and S(_N)2 pathways. The choice of the dominant mechanism is influenced by the substrate structure, the nucleophile, the solvent, and the temperature.

G sub Dimethylbenzyl Chloride Isomer ts_sn2 SN2 Transition State (Pentacoordinate) sub->ts_sn2  SN2 Pathway (Strong Nucleophile, Aprotic Solvent) carbocation Benzylic Carbocation Intermediate (Planar) sub->carbocation  SN1 Pathway (Weak Nucleophile, Protic Solvent) prod_sn2 Substitution Product (Inversion of stereochemistry) ts_sn2->prod_sn2 prod_sn1 Substitution Product (Racemization) carbocation->prod_sn1 nucleophile1 Nucleophile nucleophile1->ts_sn2 nucleophile2 Nucleophile nucleophile2->carbocation

The stability of the intermediate benzylic carbocation is a key determinant of the S(_N)1 reaction rate. The electron-donating methyl groups stabilize this carbocation, with their effect being most pronounced from the ortho and para positions.

G start Benzylic Carbocation ortho Ortho-Methyl Group (Inductive Effect & Hyperconjugation) start->ortho Stabilizing para Para-Methyl Group (Hyperconjugation & Inductive Effect) start->para Stabilizing meta Meta-Methyl Group (Weak Inductive Effect) start->meta Weakly Stabilizing stabilization Increased Carbocation Stability (Faster SN1 Rate) ortho->stabilization para->stabilization less_stabilization Lesser Carbocation Stability (Slower SN1 Rate) meta->less_stabilization

Involvement in Signaling Pathways

Direct involvement of 2,4-, 2,5-, or 3,5-dimethylbenzyl chloride in specific biological signaling pathways is not well-documented in publicly available research. These compounds are primarily utilized as synthetic intermediates for the preparation of more complex molecules with potential biological activity. However, as electrophilic agents, they have the potential to alkylate biological nucleophiles, such as cysteine or histidine residues in proteins, which could theoretically modulate the function of signaling proteins. Such interactions are generally non-specific and can lead to cytotoxicity.

More complex molecules synthesized from these building blocks, such as certain benzanilides, have been investigated as potassium channel activators, which play a crucial role in cellular signaling, particularly in smooth muscle relaxation and vasodilation.

Conclusion

The choice between 2,5-, 2,4-, and 3,5-dimethylbenzyl chloride as a synthetic precursor should be guided by the desired reactivity and the electronic requirements of the target molecule.

  • 2,4-Dimethylbenzyl chloride is the most reactive towards S(_N)1 reactions due to optimal electronic stabilization of the carbocation intermediate by both methyl groups.

  • This compound exhibits intermediate reactivity.

  • 3,5-Dimethylbenzyl chloride is the least reactive in S(_N)1 pathways due to the weaker influence of the meta-positioned methyl groups.

For S(_N)2 reactions, steric hindrance from the ortho-methyl group in the 2,4- and 2,5-isomers may slightly decrease the reaction rate compared to a less hindered benzyl chloride, whereas the 3,5-isomer is sterically less demanding. These considerations are crucial for optimizing reaction conditions and achieving desired synthetic outcomes in the development of new chemical entities.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylbenzyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,5-Dimethylbenzyl chloride is paramount for ensuring the safety of laboratory personnel and protecting the environment. This highly corrosive and combustible compound necessitates strict adherence to established protocols for its handling and disposal. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper management of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). The compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also a combustible liquid.[2]

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes severe skin burns.[1][2]
Eye Damage/Irritation Causes serious eye damage.[1][2]
Flammability Combustible liquid.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2][3]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[3]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following protocol outlines the in-laboratory procedures for preparing this hazardous waste for collection by an approved waste disposal service.

1. Waste Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound and other halogenated organic waste.[4][5][6][7]

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste streams, acids, bases, or other incompatible materials.[4][5] Incompatible materials include bases, alcohols, amines, and metals.[3]

2. Waste Container Selection and Labeling:

  • Container Material: The waste container must be made of a material compatible with this compound. A corrosive-resistant container with a resistant inner liner is recommended.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[4][5][6] All constituents and their approximate concentrations should be listed.[4]

3. Waste Accumulation and Storage:

  • Collection: Collect the waste in the designated container, ensuring the container is kept closed except when adding waste.[4][5][6]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[3] The storage area should be designated for corrosive and combustible materials.[2]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[6]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per institutional policy), contact your institution's EHS department to arrange for pickup.

  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.[8]

  • Large Spills:

    • Evacuate the entire area immediately.

    • Contact your institution's emergency response team and EHS department.

    • Prevent the spill from entering drains or waterways.[8]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 In-Laboratory Waste Handling cluster_1 Disposal Process cluster_2 Emergency Procedure start Begin Waste Generation segregate Segregate Halogenated Waste start->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate Waste in Closed Container container->accumulate storage Store in Designated Cool, Ventilated Area accumulate->storage ehs Contact EHS for Pickup storage->ehs Container Full or Storage Time Limit disposal Licensed Hazardous Waste Disposal ehs->disposal spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill Small Spill large_spill Evacuate & Contact Emergency Response spill->large_spill Large Spill collect_waste Collect & Containerize Spill Debris contain_spill->collect_waste collect_waste->segregate

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational procedures, and disposal plans are critical for the safe handling of 2,5-Dimethylbenzyl chloride in any laboratory setting. This guide provides immediate and actionable information for researchers, scientists, and drug development professionals to minimize risks and ensure a secure working environment.

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also recognized as a combustible liquid that may cause respiratory irritation.[3][4] Due to its hazardous nature, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield is also required to be worn over the goggles.[5]
Hand Protection Chemical-Resistant GlovesWear protective gloves.[1] Given the corrosive nature of the chemical, double gloving with nitrile or neoprene gloves is recommended. Always inspect gloves for integrity before use and wash them before removal. Change gloves immediately if contaminated.
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-retardant lab coat worn over personal clothing is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type ABEK (EN14387) respirator filter.[5]
Footwear Closed-toe ShoesClosed-toe shoes are mandatory when handling this chemical. For added protection, chemical-resistant shoe covers may be worn.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to prevent accidental exposure.

1. Preparation and Engineering Controls:

  • Before beginning work, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1]

  • Verify that all necessary PPE is available and in good condition.

  • Cover the work surface with disposable absorbent pads to contain any potential spills.

2. Handling the Compound:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors.[1][4]

  • When transferring the liquid, use a dedicated, clearly labeled container.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use.[4]

3. Post-Handling:

  • Thoroughly clean all non-disposable equipment that has come into contact with the chemical using a suitable solvent within the fume hood.

  • Wipe down the work surface of the fume hood.

  • Carefully remove PPE, avoiding cross-contamination. The outer gloves should be removed first, followed by the inner gloves.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[1] Immediately call a POISON CENTER or doctor/physician.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be segregated as hazardous waste.

  • Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be stored in a well-ventilated area.

    • Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste materials through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][4] Do not dispose of this chemical down the drain.[2]

Below is a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer prep_hood Verify Fume Hood Operation prep_hood->handle_transfer prep_spill Prepare Spill Kit prep_spill->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use cleanup_decontaminate Decontaminate Equipment handle_use->cleanup_decontaminate cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_pickup Arrange for Hazardous Waste Pickup cleanup_waste->disposal_pickup cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylbenzyl chloride
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylbenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.